molecular formula C14H18O6 B012402 1,1,1-Trimethylol ethane triacrylate CAS No. 19778-85-9

1,1,1-Trimethylol ethane triacrylate

Cat. No.: B012402
CAS No.: 19778-85-9
M. Wt: 282.29 g/mol
InChI Key: HSZUHSXXAOWGQY-UHFFFAOYSA-N
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Description

1,1,1-Trimethylol ethane triacrylate (CAS 19778-85-9) is a trifunctional acrylate monomer characterized by a molecular formula of C14H18O6 and a molecular weight of 282.29 g/mol . This compound possesses key physical properties including a density of approximately 1.105 g/cm³ and a boiling point of 366.4°C at 760 mmHg . Its structure features three highly reactive acrylate groups, which enables it to function as a crosslinking agent in polymerizations. Researchers value this compound in material science for developing crosslinked polymers with enhanced durability, chemical resistance, and thermal stability. Primary applications include its use as a key monomer in the synthesis of UV-curable resins for coatings, inks, and adhesives, where it contributes to rapid curing and a robust final polymer network. It is also significant in the creation of high-performance acrylic plastics and as a building block for specialty dendrimers and hyperbranched polymers. As a versatile crosslinker, it is instrumental in modifying the physical properties of polymers, such as increasing hardness, scratch resistance, and glass transition temperature (Tg). This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is not for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-methyl-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18O6/c1-5-11(15)18-8-14(4,9-19-12(16)6-2)10-20-13(17)7-3/h5-7H,1-3,8-10H2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZUHSXXAOWGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066527
Record name 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19778-85-9
Record name 1,1′-[2-Methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] di-2-propenoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolethane triacrylate
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Record name 2-Propenoic acid, 1,1'-[2-methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
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Record name 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester
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Record name 2-methyl-2-[[(1-oxoallyl)oxy]methyl]propane-1,3-diyl diacrylate
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Foundational & Exploratory

1,1,1-Trimethylol ethane triacrylate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1,1,1-Trimethylol Ethane Triacrylate

Introduction

This compound (TMETA) is a trifunctional acrylate monomer known for its high reactivity and crosslinking capabilities. Its molecular structure, featuring a central trimethylol ethane core with three acrylate functional groups, imparts desirable properties such as excellent weather, chemical, and water resistance, as well as good abrasion resistance to the polymers it forms.[1] These characteristics make it a valuable component in a variety of applications, including the formulation of coatings, adhesives, inks, and in the development of novel polymeric materials for various industries.[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of TMETA for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a viscous, colorless to light yellow liquid with a characteristic acrylic odor.[2][5]

PropertyValueSource(s)
Molecular Formula C₁₅H₂₀O₆[5]
Molecular Weight 296.32 g/mol [5]
Appearance Viscous, colorless to light yellow liquid[2][5]
Density 1.1 g/mL at 25 °C[5]
Melting Point -66 °C[5]
Boiling Point >200 °C[5]
Flash Point >230 °F (>110 °C)[5]
Refractive Index n20/D 1.474[5]
Vapor Pressure <0.01 mm Hg at 20 °C[5]
Solubility Insoluble in water.[2] Soluble in acetone, chloroform, and ether.[4][2][4]
logP (n-octanol/water) 1.88

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

TechniqueKey FeaturesSource(s)
FTIR Characteristic peaks corresponding to C=O stretching of the ester group and C=C stretching of the acrylate group.[1][2][6]
¹H NMR Signals corresponding to the ethyl group, methylene protons adjacent to the ester oxygen, and the vinyl protons of the acrylate groups.[7][8]
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the double bond, and the carbons of the trimethylol ethane backbone.[7]
UV-Vis Predominant absorption band below 350 nm, attributed to the photoinitiator when present in a formulation.[9][9]

Reactivity and Polymerization

This compound is a highly reactive monomer that readily undergoes free-radical polymerization when exposed to initiators such as UV light or heat.[10] This high reactivity is due to the presence of three acrylate functional groups, which allows for the rapid formation of a highly crosslinked polymer network.[10]

The polymerization process leads to polymers with high hardness, good solvent and abrasion resistance, and high gloss.[4] The kinetics of polymerization can be influenced by factors such as the concentration of the photoinitiator and the intensity of the light source.[11]

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical UV/Heat Monomer TMETA Monomer Radical->Monomer Attack on C=C bond Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Addition of more monomers Growing_Chain->Growing_Chain Chain Growth Chain_1 Growing Chain 1 Final_Polymer Crosslinked Polymer Chain_1->Final_Polymer Combination or Disproportionation Chain_2 Growing Chain 2 Chain_2->Final_Polymer Combination or Disproportionation

Caption: Free-radical polymerization of TMETA.

Synthesis of this compound

There are three primary methods for the synthesis of this compound: direct esterification, transesterification, and the acid chloride method.[12]

  • Direct Esterification: This method involves the reaction of trimethylolpropane with acrylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and a water-carrying agent like cyclohexane or toluene.[12][13]

  • Transesterification: This process involves the reaction of an acrylate ester (e.g., methyl acrylate) with trimethylolpropane, catalyzed by an acid.[12][14]

  • Acid Chloride Method: Acryloyl chloride reacts with trimethylolpropane. This method can be performed at lower temperatures and shorter reaction times without the need for a catalyst.[12][15]

synthesis_workflow Start Start Reactants Reactants Trimethylolpropane Acrylic Acid Catalyst (e.g., H₂SO₄) Inhibitor (e.g., Hydroquinone) Solvent (e.g., Toluene) Start->Reactants Reaction Esterification Reaction (70-90°C) Reactants->Reaction Water_Removal Azeotropic Distillation (Water Removal) Reaction->Water_Removal Neutralization Neutralization (e.g., with dilute alkali) Water_Removal->Neutralization Washing Washing with Water Neutralization->Washing Extraction Extraction of TMETA Washing->Extraction Drying Drying and Solvent Evaporation Extraction->Drying Product Final Product: TMETA Drying->Product

Caption: Direct esterification synthesis workflow.

Experimental Protocols

Synthesis via Acid Chloride Method[16]
  • Reaction Setup: In a 500 mL reaction kettle equipped with a stirrer, add 56.75 g of trimethylolpropane, 122.51 g of acryloyl chloride, 132.67 g of triethylamine, 9.31 g of hydroquinone, and 5.25 g of p-hydroxyanisole.

  • Reaction Conditions: Control the temperature at 50 °C and start stirring. Maintain the temperature and continue stirring for approximately 2.5 hours until the reaction is complete.

  • Purification: After the reaction, filter the solution to remove insoluble solid impurities. The filtrate is then washed and dried to obtain the final product.

Determination of Density (Gravimetric Method)[17][18][19][20][21]
  • Equipment: A certified pycnometer (e.g., 500 mL) and a calibrated analytical balance are required.

  • Procedure:

    • Ensure the pycnometer is clean and dry. Weigh the empty pycnometer and record its mass (tare).

    • Fill the pycnometer completely with the this compound sample, ensuring no air bubbles are trapped.

    • Weigh the filled pycnometer and record its mass (gross).

    • The mass of the liquid is the gross weight minus the tare weight.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

    • Measurements should be repeated to ensure accuracy.

Measurement of Refractive Index[22][23][24][25][26]
  • Equipment: An Abbe refractometer or a digital refractometer is used.

  • Procedure:

    • Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

    • Place a few drops of the this compound sample onto the prism of the refractometer.

    • Close the prism and allow the sample to reach thermal equilibrium.

    • Read the refractive index from the scale or digital display. The measurement is typically performed at a specific wavelength, often the sodium D-line (589.3 nm).

Analysis of Residual Monomers by HPLC[27][28][29][30]
  • Sample Preparation: Dissolve a known weight of the polymer sample containing this compound in a suitable solvent, such as tetrahydrofuran (THF).

  • Calibration: Prepare stock solutions of the monomer standard in THF at various known concentrations.

  • Chromatography: Use a reverse-phase HPLC system to separate the monomer from the polymer matrix.

  • Quantification: The concentration of the residual monomer in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • Avoid breathing mist or vapors.

  • Wash skin thoroughly after handling.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Store in a tightly closed container in a cool, dark place.[12]

  • Handle in a well-ventilated area.[12]

Applications in Research and Development

The unique properties of this compound make it a versatile monomer in various research and development applications:

  • Coatings and Inks: Used in UV and electron beam curable formulations to provide fast curing, high hardness, and chemical resistance.[4]

  • Adhesives and Sealants: Enhances adhesion, thermal stability, and durability.[3]

  • 3D Printing: A component in photopolymer resins for high-strength, fast-curing formulations in additive manufacturing.

  • Biomedical Applications: Thiol-acrylate polymers, which can be synthesized using triacrylate monomers, are being explored for use as biocompatible scaffolds for tissue regeneration.

References

An In-Depth Technical Guide to 1,1,1-Trimethylol Ethane Triacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trimethylol ethane triacrylate is a trifunctional acrylate monomer. Its structure, characterized by a central quaternary carbon bonded to a methyl group and three acrylate-functionalized methylene groups, imparts a high degree of crosslinking potential. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, with a focus on its relevance to research and development in the chemical and biomedical fields.

It is important to distinguish this compound from the more commonly referenced Trimethylolpropane triacrylate (TMPTA). While structurally similar, the presence of a methyl group at the core of this compound, as opposed to an ethyl group in TMPTA, can subtly influence its physical and chemical characteristics. Much of the available literature focuses on TMPTA, and therefore, this guide will clearly delineate between data specific to this compound and contextual information derived from its close analogue.

Molecular Structure and Identification

  • IUPAC Name: 2-(acryloyloxymethyl)-2-methylpropane-1,3-diyl diacrylate

  • CAS Number: 19778-85-9[1][2][3][4]

  • Molecular Formula: C₁₄H₁₈O₆[3]

  • Molecular Weight: 282.29 g/mol [1][3]

The molecular structure consists of a central neopentyl core derived from 1,1,1-Trimethylolethane, with the three hydroxyl groups esterified with acrylic acid. The presence of three reactive acrylate groups makes it a valuable crosslinking agent in polymerization reactions.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted due to the limited availability of experimental data for this specific compound.

PropertyValueSource
Molecular Weight 282.29 g/mol [1][3]
Density 1.105 ± 0.06 g/cm³ (Predicted)[1]
Boiling Point 366.4 ± 22.0 °C (Predicted)[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process: first, the synthesis of the precursor alcohol, 1,1,1-Trimethylolethane, followed by its esterification with acrylic acid.

Synthesis of 1,1,1-Trimethylolethane

The industrial synthesis of 1,1,1-Trimethylolethane involves an aldol condensation of propionaldehyde with formaldehyde, followed by a Cannizzaro reaction.

Experimental Protocol:

  • Condensation: Propionaldehyde, formaldehyde, and water are charged into a reaction vessel. The mixture is heated to 35-40°C and maintained for approximately 5 hours to complete the condensation reaction.

  • Neutralization and Refining: The resulting condensation product is neutralized with formic acid to a pH of 6-7. The solution is then concentrated by heating to 90-95°C.

  • Purification: Sodium formate is removed by filtration, followed by further purification using an ion exchange resin. The product is then dried, dehydrated, and recrystallized from ethanol to yield 1,1,1-Trimethylolethane.

Synthesis_of_1_1_1_Trimethylolethane propionaldehyde Propionaldehyde condensation Aldol Condensation propionaldehyde->condensation formaldehyde1 Formaldehyde (2 eq.) formaldehyde1->condensation intermediate 2,2-bis(hydroxymethyl)propanal condensation->intermediate cannizzaro Cannizzaro Reaction intermediate->cannizzaro formaldehyde2 Formaldehyde formaldehyde2->cannizzaro naoh NaOH naoh->cannizzaro tme 1,1,1-Trimethylolethane cannizzaro->tme sodium_formate Sodium Formate cannizzaro->sodium_formate

Synthesis of 1,1,1-Trimethylolethane.
Esterification to this compound

Representative Experimental Protocol:

  • Reaction Setup: 1,1,1-Trimethylolethane, an excess of acrylic acid (to drive the reaction to completion), a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone) are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal. An entrainer such as toluene may be used.

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography.

  • Work-up: Once the reaction is complete, the mixture is cooled. The excess acrylic acid and catalyst are neutralized with a base wash (e.g., sodium bicarbonate solution). The organic layer is then washed with brine and dried over an anhydrous salt (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Esterification_of_TME tme 1,1,1-Trimethylolethane esterification Esterification tme->esterification acrylic_acid Acrylic Acid (3+ eq.) acrylic_acid->esterification catalyst Acid Catalyst (e.g., p-TsOH) catalyst->esterification inhibitor Polymerization Inhibitor inhibitor->esterification tmeta This compound esterification->tmeta water Water (removed) esterification->water

Esterification of 1,1,1-Trimethylolethane.

Applications in Research and Drug Development

Due to the limited specific data for this compound, its potential applications in research and drug development are largely extrapolated from the known uses of similar trifunctional acrylates like TMPTA. These monomers are primarily valued for their ability to form highly crosslinked polymer networks.

Potential Areas of Application:

  • Biomaterial Scaffolds: Triacrylate monomers are used to fabricate hydrogels and other polymeric scaffolds for tissue engineering and regenerative medicine. The high crosslink density can be tuned to achieve desired mechanical properties and degradation rates.

  • Drug Delivery Systems: These monomers can be incorporated into polymer networks for the controlled release of therapeutic agents. The crosslinked structure can entrap drug molecules and release them via diffusion or degradation of the polymer matrix. Thiol-acrylate polymers, which can be formed using triacrylate monomers, have shown potential as biocompatible materials for such applications.

  • Dental and Medical Composites: Acrylate-based polymers are widely used in dental fillings and medical adhesives due to their rapid curing properties and good mechanical strength.

Biological Signaling Pathways

There is currently no available information in the scientific literature detailing the specific interactions of this compound with biological signaling pathways. Research in this area would be necessary to elucidate any potential biological effects or applications in drug development that involve the modulation of cellular signaling.

Conclusion

This compound is a trifunctional monomer with significant potential as a crosslinking agent in the synthesis of advanced polymeric materials. While there is a notable lack of specific experimental data for this compound, its structural similarity to more well-studied acrylates provides a basis for its potential application in fields such as biomaterials and drug delivery. Further research is needed to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological interactions to unlock its full potential for researchers, scientists, and drug development professionals.

References

Navigating the Solution Space: A Technical Guide to the Solubility Parameters of 1,1,1-Trimethylol Ethane Triacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of 1,1,1-Trimethylol Ethane Triacrylate (TMETA), a trifunctional monomer crucial in various applications, including polymer synthesis and formulation development. In the absence of extensive, publicly available experimental data for TMETA, this document outlines the theoretical framework of solubility parameters, details the established experimental and computational methodologies for their determination, and presents a logical workflow for approaching the characterization of this specific molecule.

Understanding Solubility Parameters

Solubility parameters are numerical values that provide a measure of the cohesive energy density of a substance. They are invaluable tools for predicting the miscibility of materials, designing solvent systems, and understanding polymer-solvent interactions. The two most common types of solubility parameters are the Hildebrand and Hansen parameters.

Hildebrand Solubility Parameter (δ): The Hildebrand solubility parameter is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of liquid, overcoming all intermolecular forces.

Hansen Solubility Parameters (HSP): Hansen solubility parameters refine the Hildebrand concept by dividing the total cohesive energy into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] The relationship between the total Hildebrand parameter and the Hansen components is given by:

δ² = δD² + δP² + δH²[2]

This three-dimensional approach provides a more nuanced understanding of solubility, as materials with similar HSPs are likely to be miscible.[1][2]

Parameter TypeComponentSymbolDescription
Hildebrand Total Solubility ParameterδA single-value measure of the cohesive energy density.
Hansen Dispersion ComponentδDAccounts for van der Waals forces arising from induced dipoles.
Polar ComponentδPAccounts for forces between permanent dipoles.
Hydrogen Bonding ComponentδHAccounts for the energy of hydrogen bonds.

Experimental Determination of Solubility Parameters

Several experimental techniques can be employed to determine the solubility parameters of a substance like this compound. These methods are generally applicable to polymers and other non-volatile compounds.

Inverse Gas Chromatography (IGC)

Inverse gas chromatography is a powerful technique for determining the solubility parameters of polymers and other non-volatile materials. In this method, the material of interest (in this case, TMETA) is coated onto an inert support and packed into a chromatography column. A series of well-characterized solvents (probes) with known solubility parameters are then injected into the column.[3]

The retention time of each probe solvent is measured, which is related to the strength of its interaction with TMETA. From the retention data, the Flory-Huggins interaction parameter (χ) can be calculated. The solubility parameters of TMETA can then be determined by correlating the Flory-Huggins interaction parameters with the known solubility parameters of the probe solvents.[3]

G cluster_0 Inverse Gas Chromatography Workflow prep Prepare TMETA-coated column inject Inject probe solvents with known HSPs prep->inject Column ready measure Measure retention times inject->measure Elution calculate_chi Calculate Flory-Huggins interaction parameter (χ) measure->calculate_chi Data analysis determine_hsp Determine TMETA HSPs via correlation calculate_chi->determine_hsp Correlation

Caption: Workflow for determining Hansen Solubility Parameters using Inverse Gas Chromatography.

Swelling Method

For cross-linked polymers derived from TMETA, the swelling method can be utilized. This technique involves immersing the cross-linked polymer in a series of solvents with varying solubility parameters. The degree of swelling is measured for each solvent. The solvent that causes the maximum swelling is the one whose solubility parameter most closely matches that of the polymer. By plotting the degree of swelling against the solubility parameter of the solvents, a peak can be identified, which corresponds to the solubility parameter of the polymer.[4]

Intrinsic Viscosity Method

The intrinsic viscosity of a polymer solution is related to the hydrodynamic volume of the polymer coils, which is influenced by the solvent quality. A "good" solvent, with a solubility parameter similar to the polymer, will cause the polymer chains to uncoil, resulting in a higher intrinsic viscosity. Conversely, a "poor" solvent will cause the chains to coil up, leading to a lower intrinsic viscosity. By measuring the intrinsic viscosity of a polymer in a range of solvents, the solubility parameter can be determined by identifying the solvent that yields the highest intrinsic viscosity.[5][6]

Computational Approaches to Estimate Solubility Parameters

In the absence of experimental data, computational methods can provide useful estimates of solubility parameters.

Group Contribution Methods

Group contribution methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its individual functional groups. Several group contribution models, such as those developed by Small, Hoy, and van Krevelen, can be used to estimate Hildebrand and Hansen solubility parameters. These methods require only the chemical structure of the molecule.[5]

Synthesis of this compound

This compound is synthesized from 1,1,1-Trimethylol Ethane (TME). The synthesis of TME itself is a two-step process involving the condensation of propionaldehyde with formaldehyde, followed by a Cannizzaro reaction. The resulting TME is then esterified with acrylic acid or its derivatives to yield the triacrylate.

G cluster_synthesis Synthesis of this compound pa Propionaldehyde intermediate 2,2-bis(hydroxymethyl)propanal pa->intermediate Condensation fa1 Formaldehyde fa1->intermediate tme 1,1,1-Trimethylol Ethane (TME) intermediate->tme Cannizzaro Reaction fa2 Formaldehyde fa2->tme tmeta 1,1,1-Trimethylol Ethane Triacrylate (TMETA) tme->tmeta Esterification aa Acrylic Acid (or derivative) aa->tmeta

References

An In-depth Technical Guide on the Core Mechanism of Action of Acrylate Monomers: A Focus on Trimethylolpropane Triacrylate (TMPTA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1,1,1-Trimethylol ethane triacrylate" is not extensively characterized in the available scientific literature. This guide will focus on the closely related and well-studied compound, Trimethylolpropane triacrylate (TMPTA), as a representative trifunctional acrylate monomer. The mechanisms described herein are based on the properties and toxicological profile of TMPTA and are expected to be highly relevant to similar acrylate structures.

Executive Summary

Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate ester monomer utilized in a variety of industrial applications, including the manufacturing of plastics, adhesives, and coatings.[1][2] Its primary utility stems from its low volatility and rapid cure response upon exposure to free radicals.[1][2] The "mechanism of action" of TMPTA is not pharmacological in the traditional sense of a drug-receptor interaction. Instead, its biological and chemical effects are dictated by its high reactivity as a monomer, leading to rapid polymerization and cross-linking.[3][4] This reactivity is also the basis for its toxicological profile, which includes skin and eye irritation, skin sensitization, and concerns regarding carcinogenicity.[5] This document provides a detailed overview of the chemical mechanism of action of TMPTA and its consequential biological effects for researchers, scientists, and drug development professionals who may encounter this or similar monomers.

Chemical Mechanism of Action: Free-Radical Polymerization

The core mechanism of action of TMPTA is its ability to undergo rapid polymerization via a free-radical chain reaction. This process is typically initiated by ultraviolet (UV) light or an electron beam (EB), which leads to the formation of a highly cross-linked, durable polymer network.[2][3]

The polymerization process can be broken down into three key stages:

  • Initiation: The process begins with the generation of free radicals. In UV curing systems, a photoinitiator is added to the formulation. When exposed to UV light, the photoinitiator absorbs the energy and cleaves, forming free radicals.

  • Propagation: The newly formed free radicals react with the acrylate groups of the TMPTA monomers. The double bond in the acrylate group breaks, and a new single bond is formed with the radical, transferring the radical to the end of the monomer. This new monomer radical can then react with other TMPTA monomers, leading to a rapidly growing polymer chain.

  • Termination: The polymerization process ceases when two growing radical chains react with each other, or when a radical is quenched by an inhibitor.

This rapid and efficient polymerization is what makes TMPTA a valuable component in many industrial applications requiring fast curing times and high durability.[3]

Experimental Protocols

Detailed experimental protocols for inducing and characterizing the polymerization of TMPTA are specific to the application and are often proprietary. However, a general workflow for UV-curing of a TMPTA-based formulation can be outlined as follows:

  • Formulation Preparation: A liquid formulation is prepared by mixing TMPTA with a photoinitiator and any other desired additives (e.g., pigments, other monomers or oligomers).

  • Application: The liquid formulation is applied as a thin film to a substrate.

  • UV Curing: The coated substrate is passed under a UV lamp. The intensity and wavelength of the UV light are controlled to ensure efficient curing.

  • Characterization: The cured film is then tested for various properties, such as hardness, adhesion, chemical resistance, and degree of cure (often determined by techniques like Fourier-transform infrared spectroscopy (FTIR) to measure the disappearance of the acrylate double bonds).

Biological Effects and Toxicological Profile

The high reactivity of TMPTA is also responsible for its adverse biological effects. When it comes into contact with biological tissues, it can react with nucleophilic moieties in proteins and other biomolecules, leading to irritation, sensitization, and potential genotoxicity.[6]

Skin and Eye Irritation

Direct contact with TMPTA can cause skin and eye irritation.[5][7] This is likely due to the ability of the monomer to penetrate the outer layers of the skin and react with cellular components, leading to an inflammatory response.

Skin Sensitization

TMPTA is a known skin sensitizer.[5][6] The proposed mechanism for skin sensitization involves the haptenization process. The relatively small TMPTA molecule can penetrate the skin and covalently bind to skin proteins, forming a hapten-protein conjugate. This conjugate is then recognized as foreign by the immune system, leading to an allergic contact dermatitis response upon subsequent exposures.

Carcinogenicity

The carcinogenic potential of TMPTA has been investigated in animal studies. Dermal application in mice has been associated with the development of rare liver and uterine tumors.[8] In male rats, an association with malignant mesotheliomas has been suggested.[8] The International Agency for Research on Cancer (IARC) has classified TMPTA as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". The exact mechanism of carcinogenicity is not fully understood, but it is hypothesized to be related to its genotoxic potential and the induction of chronic inflammation.[6]

Quantitative Data

The following tables summarize the available quantitative toxicological data for TMPTA.

Endpoint Species Route Value Reference
LD50RabbitDermal> 13 g/kg[9]
LC50 (96h)Zebra fishAquatic1.95 mg/L[10]
EC50 (48h)Daphnia magnaAquatic70.7 mg/L[10]
Occupational Exposure Limit (8-hour TWA)HumanInhalation1 mg/m³[5][6]
Initial Threshold Screening Level (annual)HumanInhalation1 µg/m³[6]
Initial Threshold Screening Level (1-hour)HumanInhalation20 µg/m³[6]

TWA: Time-Weighted Average

Visualizations

Diagram of the UV-Curing Process

UV_Curing_Process cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination UV_Light UV Light Photoinitiator Photoinitiator UV_Light->Photoinitiator Energy Absorption Free_Radical Free Radical (R•) Photoinitiator->Free_Radical Cleavage TMPTA_Monomer TMPTA Monomer Free_Radical->TMPTA_Monomer Reaction Growing_Chain Growing Polymer Chain (R-M•) TMPTA_Monomer->Growing_Chain Chain Growth Growing_Chain->TMPTA_Monomer Addition of Monomers Crosslinked_Polymer Cross-linked Polymer Network Growing_Chain->Crosslinked_Polymer Chain Combination

Caption: Workflow of the UV-curing process for TMPTA.

Proposed Toxicological Pathway of TMPTA

Toxicological_Pathway cluster_skin Skin Interaction cluster_systemic Systemic Effects Exposure Dermal Exposure to TMPTA Monomer Penetration Skin Penetration Exposure->Penetration Absorption Systemic Absorption Exposure->Absorption Haptenization Haptenization: Covalent binding to skin proteins Penetration->Haptenization Irritation Irritation & Inflammation Penetration->Irritation Sensitization Allergic Contact Dermatitis Haptenization->Sensitization Metabolism Metabolism and Distribution Absorption->Metabolism Genotoxicity Potential Genotoxicity Metabolism->Genotoxicity Carcinogenesis Carcinogenesis (Liver, Uterus, Mesothelioma) Genotoxicity->Carcinogenesis

Caption: Proposed logical flow from TMPTA exposure to toxicological outcomes.

References

In-Depth Technical Guide: Toxicological Profile of 1,1,1-Trimethylol Ethane Triacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for 1,1,1-Trimethylol ethane triacrylate (TMPTA), a trifunctional acrylic monomer. The information is compiled from various safety data sheets, regulatory agency reports, and scientific studies to support hazard identification and risk assessment.

Core Toxicological Data

This compound (CASRN: 15625-89-5), also known as Trimethylolpropane triacrylate, is utilized in various industrial applications, including inks, coatings, and adhesives.[1][2] Due to its reactive nature, understanding its toxicological profile is crucial for ensuring safe handling and use.

Acute Toxicity

TMPTA generally exhibits low acute toxicity via oral and dermal routes.

Endpoint Species Route Value Reference
LD50RatOral> 2,000 mg/kg[3]
LD50RatOral> 5,000 mg/kg[4]
LD50RabbitDermal5,170 mg/kg[4]
Irritation and Sensitization

TMPTA is a known skin and eye irritant and a skin sensitizer.

Endpoint Species Result Classification Reference
Skin IrritationRabbitIrritatingCategory 2[3][4][5][6][7]
Eye IrritationRabbitCauses serious eye irritationCategory 2/2A[3][4][5][6][7]
Skin SensitizationGuinea PigPositiveCategory 1[3][4][5][6]
Skin SensitizationMousePositive (Local Lymph Node Assay)Category 1[3][4][5][6]
Genotoxicity

The genotoxicity data for TMPTA is mixed. While there is no clear evidence of gene mutations in bacteria or mammalian cells, some in vitro studies show evidence of clastogenicity (chromosome damage).[8] However, in vivo studies have not demonstrated genotoxic effects.[8] Based on available data, it is not expected to cause genetic effects.[5]

Assay System Metabolic Activation Result Reference
Bacterial Reverse Mutation (Ames)S. typhimuriumWith & WithoutNegative[8][9]
Mouse Lymphoma Assay (MLA)L5178Y cellsWith & WithoutPositive[8]
In vitro Chromosome AberrationChinese Hamster Ovary (CHO)With & WithoutPositive[8]
In vivo Micronucleus TestMouse Bone MarrowN/ANegative[8]
In vivo Comet AssayMouse Liver, Bone MarrowN/ANegative[8]
Carcinogenicity

Long-term dermal exposure studies in rodents have shown some evidence of carcinogenicity. In female mice, exposure to TMPTA was associated with rare liver cancers (hepatoblastoma and hepatocholangiocarcinoma) and uterine tumors (stromal polyp or stromal sarcoma).[10][11] In male rats, a marginal increase in malignant mesothelioma may have been related to TMPTA treatment.[1][10][11] No skin tumors were observed at the site of application in these studies.[1][11] The International Agency for Research on Cancer (IARC) has classified TMPTA as "Possibly carcinogenic to humans" (Group 2B).[4]

Reproductive and Developmental Toxicity

Available data suggests that TMPTA does not cause adverse effects on reproduction or fetal development in animal studies.[5]

Experimental Protocols

Detailed methodologies for key toxicological assays are based on internationally recognized OECD guidelines.

OECD 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) on a single rabbit.[12] The exposure period is typically 4 hours.[12] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.[12] If a corrosive effect is not observed, the test may be confirmed in up to two additional animals.[13][14]

OECD 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[15][16] The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and swelling.[15][16] The observation period can extend up to 21 days to assess the reversibility of effects.[15][17] To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.[15][16]

OECD 429: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA is a mouse model used to determine the skin sensitization potential of a substance.[18][19] The underlying principle is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site.[18][20] The test substance is applied to the dorsum of the ear for three consecutive days.[19] On day 6, animals are injected with ³H-methyl thymidine, and the proliferation of lymph node cells is measured.[19] A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of ≥ 3 is considered a positive result, indicating the substance is a skin sensitizer.[19][21]

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical to induce gene mutations.[22][23] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively).[22] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.[24][25] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[22][25] The number of revertant colonies is then counted to assess the mutagenic potential.[22]

Visualizations

Experimental Workflow Diagrams

cluster_OECD404 OECD 404: Acute Dermal Irritation Workflow A Initial Assessment: In Vitro/Existing Data B Single Rabbit Test: 0.5g/mL substance on 6cm² skin A->B C 4-Hour Exposure B->C D Observation (1, 24, 48, 72h, up to 14d) Score Erythema & Edema C->D E Corrosive Effect? D->E F Stop Test. Classify as Corrosive. E->F Yes G No Corrosion. Confirm with 2 more animals. E->G No H Final Classification: Irritant or Non-Irritant G->H

Caption: Workflow for the OECD 404 Acute Dermal Irritation Test.

cluster_OECD429 OECD 429: Local Lymph Node Assay (LLNA) Workflow Day0 Day 0: Acclimatization & Grouping of Mice Day1_3 Days 1-3: Daily Application of Test Substance to Ear Day0->Day1_3 Day4_5 Days 4-5: No Treatment Day1_3->Day4_5 Day6_am Day 6 (AM): Inject ³H-methyl thymidine Day4_5->Day6_am Day6_pm Day 6 (PM): Euthanize & Excise Auricular Lymph Nodes Day6_am->Day6_pm Processing Prepare Single Cell Suspension & Measure Radioactivity (DPM) Day6_pm->Processing Calculation Calculate Stimulation Index (SI) (DPM Treated / DPM Control) Processing->Calculation Result SI ≥ 3 ? Calculation->Result Positive Positive: Skin Sensitizer Result->Positive Yes Negative Negative: Non-Sensitizer Result->Negative No

Caption: Workflow for the OECD 429 Skin Sensitization (LLNA) Test.

Signaling Pathway

cluster_pathway Generalized Signaling Pathway for Allergic Contact Dermatitis TMPTA TMPTA (Hapten) Penetrates Epidermis Haptenation Hapten-Protein Complex (Antigen) TMPTA->Haptenation Protein Skin Proteins Protein->Haptenation Langerhans Langerhans Cells (APCs) Uptake Antigen Haptenation->Langerhans Migration APC Migration to Draining Lymph Node Langerhans->Migration Presentation Antigen Presentation to Naive T-Cells Migration->Presentation Activation T-Cell Activation & Proliferation (Clonal Expansion) Presentation->Activation Memory Generation of Memory T-Cells Activation->Memory Elicitation Subsequent Exposure (Elicitation Phase) Memory->Elicitation Re-exposure Recruitment Recruitment of Memory T-Cells to Skin Elicitation->Recruitment Inflammation Release of Cytokines & Inflammatory Response (Contact Dermatitis) Recruitment->Inflammation

Caption: Generalized pathway for chemical-induced skin sensitization.

References

Methodological & Application

Application Notes and Protocols for 1,1,1-Trimethylolpropane Triacrylate (TMPTA) in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The compound 1,1,1-Trimethylol ethane triacrylate (TMETA) is not commonly found in scientific literature. It is highly probable that the intended compound is the structurally similar and widely used monomer, 1,1,1-Trimethylolpropane triacrylate (TMPTA) . The following application notes and protocols are based on the extensive research and applications of TMPTA.

Introduction:

1,1,1-Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate monomer that serves as a highly effective crosslinking agent in polymer synthesis.[1] Its three reactive acrylate groups enable the formation of densely crosslinked, three-dimensional polymer networks, which significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials.[2][3] TMPTA is utilized in a variety of polymerization techniques, including free-radical polymerization (often initiated by UV light or heat) and Michael addition reactions.[2][4] Its applications are extensive, ranging from high-performance coatings, adhesives, and inks to biomaterials and 3D printing resins.[1][3]

Key Applications in Polymer Synthesis:
  • UV and Electron Beam (EB) Curable Coatings: TMPTA is a key component in radiation-curable coatings, where its rapid polymerization upon exposure to UV or EB radiation leads to the formation of hard, durable, and resistant films.[3] These coatings are used for wood, metal, plastics, and glass, providing scratch resistance and a high-gloss finish.

  • Adhesives and Sealants: In adhesive formulations, TMPTA acts as both a reactive diluent and a crosslinker, improving adhesion strength, curing speed, and the overall mechanical properties of the adhesive.[3]

  • 3D Printing Resins: In vat polymerization techniques like stereolithography (SLA) and digital light processing (DLP), TMPTA's rapid photopolymerization and high crosslink density allow for the fabrication of dimensionally accurate and mechanically robust parts.

  • Biomaterials and Hydrogels: TMPTA is used as a crosslinker in the synthesis of hydrogels for biomedical applications, such as tissue engineering scaffolds and drug delivery systems.[4] The degree of crosslinking with TMPTA can be tailored to control the swelling behavior and mechanical properties of the hydrogel.[5]

  • Composite Materials: As a crosslinking agent, TMPTA enhances the thermal stability and mechanical properties of composite materials, such as those reinforced with natural fibers.[6]

Quantitative Data on Polymer Properties

The concentration of TMPTA as a crosslinking agent has a significant impact on the final properties of the polymer. The following tables summarize the quantitative effects of TMPTA on mechanical properties, thermal stability, and hydrogel swelling.

Table 1: Effect of TMPTA Concentration on Mechanical Properties of Polypropylene (PP)-Cellulose Biocomposites

TMPTA Concentration (wt%)Tensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)Rockwell Hardness (L scale)
025.51.354.260
2.032.01.655.868
3.030.51.605.566
5.028.01.505.164
7.026.51.454.862

Data synthesized from studies on PP-cellulose biocomposites, where a 70:30 wt/wt ratio of PP to cellulose was maintained.[6][7]

Table 2: Influence of TMPTA Crosslinking on Thermal Stability of Poly(methyl methacrylate) (PMMA)

SampleOnset of Degradation (°C)Char Yield at 600°C (%)
PMMA~200< 1
PMMA with 1 wt% nanosilica~220~5
PMMA crosslinked with TMPTA~300~8
PMMA crosslinked with TMPTA and 1 wt% nanosilica~30014.1

This table illustrates the synergistic effect of TMPTA crosslinking and nanofillers on the thermal stability of PMMA. The crosslinking eliminates low-temperature degradation pathways.[8]

Table 3: Swelling Behavior of Acrylamide/Crotonic Acid Hydrogels with Different Crosslinkers

Hydrogel CompositionCrosslinkerEquilibrium Swelling (%)
Acrylamide (AAm)TMPTA1360
AAm/Crotonic Acid (CA)TMPTA1520 - 2980
Acrylamide (AAm)1,4-butanediol dimethacrylate (BDMA)780

This data highlights the influence of the crosslinker on the swelling capacity of hydrogels. The structure of the crosslinker affects the network formation and its ability to absorb water.[9]

Experimental Protocols

Protocol 1: Synthesis of a Crosslinked Polymer via Free-Radical Polymerization using TMPTA

This protocol describes the synthesis of a crosslinked polymer monolith, which can be adapted for various applications such as separation media in chromatography.

Materials:

  • Trimethylolpropane triacrylate (TMPTA) (monomer/crosslinker)

  • Ethylene dimethacrylate (EDMA) (co-monomer)

  • Azobisisobutyronitrile (AIBN) (thermal initiator)

  • Porogenic solvent (e.g., a mixture of dodecanol and cyclohexanol)

  • Stainless steel column (e.g., 50 mm x 4.6 mm i.d.)

  • Nitrogen gas supply

  • Water bath or heating block

Procedure:

  • Preparation of the Polymerization Mixture:

    • In a glass vial, prepare the desired monomer mixture by combining TMPTA and EDMA. A typical ratio could be 40:60 (v/v) TMPTA:EDMA.

    • Add the porogenic solvent to the monomer mixture. The ratio of monomers to porogen will determine the porous properties of the resulting monolith. A common starting point is a 1:1.5 (v/v) ratio of monomers to porogen.

    • Add the thermal initiator, AIBN, to the mixture. The concentration of the initiator is typically around 1 wt% with respect to the total monomer content.

    • Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the initiator and to degas the solution.

  • Polymerization:

    • Fill the stainless steel column with the polymerization mixture.

    • Seal both ends of the column securely.

    • Submerge the column in a water bath or place it in a heating block preheated to 60-70°C.

    • Allow the polymerization to proceed for 12-24 hours.

  • Post-Polymerization Processing:

    • After the polymerization is complete, remove the column from the heat source and allow it to cool to room temperature.

    • Connect the column to an HPLC pump and wash the monolith with a suitable solvent (e.g., methanol or acetonitrile) at a low flow rate to remove the porogenic solvent and any unreacted monomers.

    • The column containing the crosslinked poly(TMPTA-co-EDMA) monolith is now ready for its intended application.

Protocol 2: Synthesis of a Thiol-Acrylate Polymer via Michael Addition

This protocol details the synthesis of a biocompatible polymer through the amine-catalyzed Michael addition of a thiol to an ethoxylated trimethylolpropane triacrylate.

Materials:

  • Trimethylolpropane ethoxylate triacrylate (TMPeTA)

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • Diethylamine (DEA) (catalyst)

  • Phosphate-buffered saline (PBS)

  • Molds for casting (e.g., laboratory weight boats)

Procedure:

  • Preparation of the Pre-polymer Solution:

    • Prepare a stock solution of TMPeTA in PBS.

    • Add the diethylamine (DEA) catalyst to the TMPeTA/PBS solution. The concentration of DEA can be varied (e.g., 2%, 5%, 10%, 16% by mole fraction relative to the thiol groups) to control the reaction rate and final polymer properties.[4]

  • Polymerization:

    • Add TMPTMP to the TMPeTA/PBS/DEA solution at a 1:1 molar ratio of acrylate to thiol functional groups.

    • Mix the components thoroughly at room temperature.

    • Immediately cast the mixture into the molds.

    • The polymerization will proceed at room temperature, and the mixture will solidify into a crosslinked polymer network. The time to solidification will depend on the concentration of the DEA catalyst.

  • Sample Preparation for Characterization:

    • Once the polymer has fully cured (typically within a few hours to a day), the samples can be removed from the molds.

    • If required, use a biopsy punch to create cylindrical constructs of specific dimensions for further analysis, such as mechanical testing or cell culture studies.[4]

Visualizations

Free-Radical Polymerization of TMPTA

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking cluster_termination Termination Initiator Initiator (I) Radicals 2R• Initiator->Radicals Heat or UV light Monomer TMPTA Monomer Radicals->Monomer Radical Addition Growing_Chain Growing Polymer Chain (P•) Growing_Chain->Monomer Chain Growth Pendant_Acrylate Pendant Acrylate Group Growing_Chain->Pendant_Acrylate Intermolecular Reaction Two_Chains Two Growing Chains (P•) Crosslinked_Network Crosslinked Network Dead_Polymer Terminated Polymer Two_Chains->Dead_Polymer Combination or Disproportionation

Caption: Free-radical polymerization and crosslinking of TMPTA.

Experimental Workflow for Thiol-Acrylate Michael Addition

Michael_Addition_Workflow cluster_prep 1. Preparation of Solutions cluster_reaction 2. Polymerization Reaction cluster_post 3. Post-Processing TMPeTA_sol Prepare TMPeTA in PBS solution Catalyst_add Add Diethylamine (DEA) catalyst TMPeTA_sol->Catalyst_add TMPTMP_add Add TMPTMP (Thiol) to the mixture (1:1 mole ratio of Thiol:Acrylate) Catalyst_add->TMPTMP_add Mixing Thoroughly mix components at room temperature TMPTMP_add->Mixing Casting Cast the liquid mixture into molds Mixing->Casting Curing Allow to cure at room temperature Casting->Curing Demold Remove cured polymer from molds Curing->Demold Sample_prep Cut samples to desired dimensions (e.g., with biopsy punch) Demold->Sample_prep Analysis Samples ready for characterization Sample_prep->Analysis

Caption: Workflow for Thiol-Acrylate Polymer Synthesis.

References

Application Notes and Protocols: 1,1,1-Trimethylol Ethane Triacrylate as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trimethylol ethane triacrylate is a trifunctional monomer utilized as a crosslinking agent in the formulation of polymers. Its three acrylate groups enable the formation of a densely crosslinked three-dimensional polymer network upon polymerization. This high crosslink density imparts notable characteristics to the resulting materials, including enhanced mechanical strength, chemical resistance, and thermal stability. These properties make it a valuable component in various applications, including the development of hydrogels for drug delivery and tissue engineering. This document provides detailed application notes and protocols for its use in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 19778-85-9
Molecular Formula C₁₅H₂₀O₆
Appearance Colorless to light yellow liquid
Functionality 3 (trifunctional acrylate)

Applications in Research and Drug Development

As a trifunctional crosslinking agent, this compound is instrumental in the synthesis of hydrogels with tunable properties. Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, making them ideal for biomedical applications. The concentration of the crosslinking agent is a critical parameter that directly influences the final properties of the hydrogel.

Key Advantages in Hydrogel Formulation:
  • Mechanical Strength: The trifunctional nature of this compound allows for the creation of robust hydrogels capable of withstanding mechanical stress.

  • Controlled Swelling: The crosslink density dictates the extent to which a hydrogel can swell. By varying the concentration of the crosslinker, the swelling ratio and, consequently, the mesh size of the polymer network can be precisely controlled.

  • Tunable Drug Release: The mesh size of the hydrogel network governs the diffusion rate of encapsulated therapeutic agents. A higher crosslinker concentration leads to a smaller mesh size, resulting in a more sustained release profile.

  • Biocompatibility: Acrylate-based polymers have been explored for various biomedical applications, and their biocompatibility is a key consideration. Biocompatibility of the final hydrogel should be assessed for the specific cell type and application.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of hydrogels using this compound as a crosslinking agent.

Protocol 1: Hydrogel Synthesis via Photopolymerization

This protocol describes the synthesis of a hydrogel using a photoinitiator to initiate polymerization upon exposure to UV light.

Materials:

  • Primary monomer (e.g., Poly(ethylene glycol) diacrylate - PEGDA)

  • This compound (crosslinking agent)

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV curing system (365 nm)

Procedure:

  • Prepare Pre-polymer Solution:

    • In a light-protected vial, dissolve the primary monomer (e.g., 10% w/v PEGDA) in PBS.

    • Add the desired concentration of this compound (e.g., 1-5 mol% relative to the primary monomer). Ensure complete dissolution.

    • Add the photoinitiator (e.g., 0.5% w/v) to the solution and mix thoroughly until it is fully dissolved.

  • Molding the Hydrogel:

    • Pipette the pre-polymer solution into a mold of the desired shape and thickness (e.g., between two glass plates with a spacer).

  • Photopolymerization:

    • Expose the mold containing the pre-polymer solution to UV light (365 nm) for a specified duration (e.g., 5-10 minutes). The exact time will depend on the intensity of the UV source and the specific formulation.

  • Hydrogel Swelling and Purification:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Immerse the hydrogel in a large volume of PBS to allow it to swell to equilibrium and to remove any unreacted monomers or photoinitiator. The PBS should be exchanged several times over a 24-48 hour period.

Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization prep Prepare Pre-polymer Solution mold Molding prep->mold Pipette solution uv UV Photopolymerization mold->uv Expose to UV swell Swelling and Purification uv->swell Remove from mold swell_ratio Swelling Ratio Measurement swell->swell_ratio mech_test Mechanical Testing swell->mech_test cell_via Cell Viability Assay swell->cell_via

Caption: Workflow for hydrogel synthesis and subsequent characterization.

Protocol 2: Swelling Ratio Measurement

This protocol determines the water-absorbing capacity of the hydrogel.

Materials:

  • Synthesized hydrogel

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Weighing balance

  • Kimwipes

Procedure:

  • After the purification step (Protocol 1, step 4), remove the swollen hydrogel from the PBS.

  • Gently blot the surface of the hydrogel with a Kimwipe to remove excess surface water.

  • Weigh the swollen hydrogel and record the mass (Ws).

  • Freeze-dry the hydrogel or dry it in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Weigh the dried hydrogel and record the mass (Wd).

  • Calculate the swelling ratio (Q) using the following formula: Q = (Ws - Wd) / Wd

Protocol 3: Mechanical Testing using Rheometry

This protocol assesses the viscoelastic properties of the hydrogel.

Materials:

  • Synthesized hydrogel

  • Rheometer with parallel plate geometry

Procedure:

  • Place a disc-shaped hydrogel sample onto the lower plate of the rheometer.

  • Lower the upper plate to contact the hydrogel with a defined normal force to ensure good contact without compressing the sample excessively.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region (determined by a prior strain sweep) to measure the storage modulus (G') and loss modulus (G''). G' is a measure of the elastic response, while G'' represents the viscous response.

Protocol 4: In Vitro Cell Viability Assay

This protocol evaluates the biocompatibility of the hydrogel.

Materials:

  • Synthesized hydrogels (sterilized, e.g., by UV irradiation)

  • Cell culture medium

  • Desired cell line (e.g., fibroblasts, chondrocytes)

  • Live/Dead viability/cytotoxicity assay kit

  • Fluorescence microscope

Procedure:

  • Place sterile hydrogel discs into a sterile multi-well plate.

  • Seed the desired cells onto the surface of the hydrogels or encapsulate them within the hydrogel during synthesis.

  • Culture the cells for a predetermined period (e.g., 1, 3, and 7 days).

  • At each time point, wash the cell-laden hydrogels with PBS.

  • Stain the cells using a Live/Dead assay kit according to the manufacturer's instructions.

  • Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantify cell viability by image analysis or by using a plate reader-based assay (e.g., MTS or AlamarBlue).

Data Presentation

The concentration of this compound as a crosslinking agent significantly impacts the final properties of the hydrogel. The following tables summarize the expected trends based on published literature for similar trifunctional acrylate crosslinkers.

Table 1: Effect of Crosslinker Concentration on Hydrogel Properties

Crosslinker ConcentrationSwelling RatioStorage Modulus (G')Mesh Size
LowHighLowLarge
MediumMediumMediumMedium
HighLowHighSmall

Logical Relationship of Crosslinker Concentration and Hydrogel Properties

G cluster_properties Resulting Hydrogel Properties crosslinker Increase in 1,1,1-Trimethylol ethane triacrylate Concentration swelling Decreased Swelling Ratio crosslinker->swelling modulus Increased Storage Modulus (G') crosslinker->modulus mesh Decreased Mesh Size crosslinker->mesh release Slower Drug Release mesh->release

Caption: Influence of crosslinker concentration on key hydrogel properties.

Conclusion

This compound is a versatile and effective crosslinking agent for the fabrication of hydrogels with tunable properties for applications in research and drug development. By carefully controlling its concentration, researchers can tailor the mechanical strength, swelling behavior, and drug release kinetics of the resulting hydrogels to meet the specific demands of their application. The protocols provided herein offer a starting point for the synthesis and characterization of these materials. It is important to note that optimization of these protocols may be necessary for specific monomer systems and applications.

Application Notes and Protocols for the Photopolymerization of 1,1,1-Trimethylol Ethane Triacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trimethylol ethane triacrylate (TMETA) is a trifunctional acrylate monomer that undergoes rapid polymerization upon exposure to ultraviolet (UV) or visible light in the presence of a suitable photoinitiator. This process, known as photopolymerization, results in the formation of a highly cross-linked, three-dimensional polymer network. The resulting polymer exhibits desirable properties such as excellent hardness, chemical resistance, and thermal stability. These characteristics make TMETA a valuable component in a wide range of applications, including the formulation of coatings, inks, adhesives, and materials for 3D printing and medical devices.[1][2] This document provides detailed application notes and experimental protocols for the photopolymerization of TMETA.

Chemical Structure

The chemical structure of this compound is presented below.

TMETA_Structure C_central C_ethyl CH3 C_central->C_ethyl C1 CH2 C_central->C1 C2 CH2 C_central->C2 C3 CH2 C_central->C3 O1 O C1->O1 CO1 C=O O1->CO1 CH1_1 CH CO1->CH1_1 CH2_1 CH2 CH1_1->CH2_1 O2 O C2->O2 CO2 C=O O2->CO2 CH1_2 CH CO2->CH1_2 CH2_2 CH2 CH1_2->CH2_2 O3 O C3->O3 CO3 C=O O3->CO3 CH1_3 CH CO3->CH1_3 CH2_3 CH2 CH1_3->CH2_3

Caption: Chemical structure of this compound (TMETA).

Mechanism of Free-Radical Photopolymerization

The photopolymerization of TMETA proceeds via a free-radical chain-growth mechanism, which can be divided into three main stages: initiation, propagation, and termination.[3][4]

Photopolymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Photoinitiator (I) Radicals Free Radicals (2R•) Initiator->Radicals Cleavage UV_Light UV/Visible Light (hν) UV_Light->Initiator Monomer TMETA Monomer (M) Radicals->Monomer Initiated_Monomer Initiated Monomer (R-M•) Monomer->Initiated_Monomer Addition Growing_Chain Growing Polymer Chain (R-Mn•) New_Monomer TMETA Monomer (M) Growing_Chain->New_Monomer Addition Elongated_Chain Elongated Polymer Chain (R-M(n+1)•) New_Monomer->Elongated_Chain Elongated_Chain->Growing_Chain Chain Growth Chain1 Growing Chain (R-Mn•) Chain2 Growing Chain (R-Mm•) Chain1->Chain2 Combination or Disproportionation Dead_Polymer Terminated Polymer (P) Chain2->Dead_Polymer

Caption: Free-radical photopolymerization mechanism.

Experimental Protocols

Materials and Equipment
Reagents Supplier Purpose
This compound (TMETA)e.g., Sigma-Aldrich, Polysciences, Inc.[2]Monomer
Photoinitiator (e.g., Irgacure 651, TPO)e.g., Ciba/BASF, Sigma-AldrichInitiates polymerization
Co-initiator (optional, e.g., an amine)e.g., Sigma-AldrichEnhances initiation efficiency for Type II photoinitiators
Solvent (optional, e.g., 1-methyl-2-pyrrolidinone)e.g., Sigma-AldrichAdjusts viscosity
Equipment Purpose
UV/Visible Light Curing SystemProvides photons to initiate polymerization
Photo-Differential Scanning Calorimeter (Photo-DSC)Measures heat flow to determine polymerization kinetics
Fourier-Transform Infrared (FTIR) SpectrometerMonitors the conversion of acrylate double bonds
RheometerMeasures viscosity and viscoelastic properties
Mechanical Testing Frame (e.g., Instron)Measures mechanical properties of the cured polymer
Protocol 1: Bulk Photopolymerization for Film Formation

This protocol describes the preparation of a thin polymer film by photopolymerization of TMETA.

1. Formulation Preparation:

  • In a light-protected container, weigh the desired amount of TMETA monomer.

  • Add the photoinitiator at a concentration typically ranging from 0.1 to 5 wt%. For example, for 10 g of TMETA, add 0.1 g of photoinitiator for a 1 wt% formulation.

  • If using a co-initiator, add it at the appropriate concentration.

  • Mix the components thoroughly until the photoinitiator is completely dissolved. This can be done using a magnetic stirrer in the dark.

2. Sample Preparation:

  • Place a defined volume of the formulation onto a substrate (e.g., glass slide, silicon wafer).

  • To control the film thickness, a spacer of known thickness can be used, and a second substrate placed on top.

3. UV Curing:

  • Place the sample under a UV/Visible light source. The light intensity and exposure time will depend on the photoinitiator used and the desired degree of conversion. A typical intensity is in the range of 10-100 mW/cm².[5]

  • Irradiate the sample for a predetermined time (e.g., 60 seconds).

4. Post-Curing (Optional):

  • For some applications, a post-curing step involving heating the sample in an oven may be performed to enhance the final properties of the polymer.

5. Characterization:

  • The degree of conversion can be determined using FTIR by monitoring the decrease in the acrylate double bond peak at approximately 1637 cm⁻¹.[6]

  • The mechanical properties of the cured film can be evaluated using techniques such as tensile testing or nanoindentation.

Protocol 2: Kinetic Analysis using Photo-DSC

This protocol outlines the use of Photo-DSC to study the polymerization kinetics of TMETA.[7]

1. Sample Preparation:

  • Prepare the TMETA formulation as described in Protocol 1.

  • Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into a DSC pan.

2. Photo-DSC Measurement:

  • Place the sample pan in the Photo-DSC cell.

  • Equilibrate the sample at the desired temperature (e.g., 25°C).

  • Irradiate the sample with UV/Visible light of a known intensity (e.g., 50 mW/cm²) for a set duration.

  • The instrument will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

3. Data Analysis:

  • The rate of polymerization is proportional to the heat flow.

  • The total heat evolved can be used to calculate the degree of conversion.

Experimental Workflow

The general workflow for synthesizing and characterizing photopolymerized TMETA is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Formulation Prepare TMETA/ Photoinitiator Formulation Sample_Prep Prepare Sample (e.g., Film, 3D Object) Formulation->Sample_Prep Curing UV/Visible Light Curing Sample_Prep->Curing Post_Curing Post-Curing (Optional) Curing->Post_Curing Kinetic_Analysis Kinetic Analysis (Photo-DSC, RT-FTIR) Post_Curing->Kinetic_Analysis Mechanical_Testing Mechanical Testing (Tensile, Flexural, Hardness) Post_Curing->Mechanical_Testing Thermal_Analysis Thermal Analysis (TGA, DMA) Post_Curing->Thermal_Analysis Morphology Morphological Analysis (SEM, AFM) Post_Curing->Morphology

Caption: General experimental workflow for TMETA photopolymerization.

Data Presentation

Table 1: Typical Formulation Components for TMETA Photopolymerization
ComponentFunctionTypical Concentration (wt%)
TMETAMonomer95 - 99.9
Photoinitiator (Type I)Initiator0.1 - 5
Photoinitiator (Type II)Initiator0.1 - 5
Co-initiator (for Type II)Hydrogen Donor1 - 5
Table 2: Influence of Photoinitiator Concentration on Polymerization Rate (Hypothetical Data)
Photoinitiator Conc. (wt%)Peak Polymerization Rate (mW/mg)Time to Peak (s)Final Conversion (%)
0.10.51575
0.52.5885
1.05.0590
2.07.5392
Table 3: Mechanical Properties of Cured TMETA Polymer (Representative Values)
PropertyASTM StandardValue
Tensile StrengthD63840 - 60 MPa
Flexural ModulusD7902 - 4 GPa
Shore D HardnessD224080 - 90

Note: The actual mechanical properties can vary significantly depending on the specific formulation and curing conditions.[8][9][10][11]

Applications

The rapid curing and excellent final properties of photopolymerized TMETA make it suitable for a variety of applications:

  • Coatings and Inks: TMETA is used in UV-curable coatings for wood, plastic, and metal, as well as in printing inks, to provide a hard, scratch-resistant, and chemically inert surface.[1]

  • Adhesives: UV-curable adhesives based on TMETA offer fast bonding for a range of substrates.

  • 3D Printing (Vat Photopolymerization): TMETA is a common component in resins for stereolithography (SLA) and digital light processing (DLP) 3D printing, enabling the fabrication of high-resolution, functional parts.[12]

  • Biomedical Devices: Due to its potential for biocompatibility and the ability to be polymerized in situ, TMETA and similar acrylates are explored for use in dental composites, tissue engineering scaffolds, and drug delivery systems.

Safety Precautions

TMETA is a skin and eye irritant and a potential sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the monomer and its formulations. All work should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Formulation of Coatings with 1,1,1-Trimethylol Ethane Triacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trimethylol ethane triacrylate (TMETA) is a trifunctional acrylate monomer that can be used as a crosslinking agent in the formulation of high-performance coatings. Its structure allows for the formation of densely crosslinked polymer networks upon curing, typically initiated by ultraviolet (UV) light or electron beam (EB). This high crosslink density can impart desirable properties to a coating, such as excellent hardness, chemical resistance, and abrasion resistance.

While TMETA is a viable monomer for these applications, it is important to note that its use is less documented in scientific literature and commercial applications compared to its close analogue, 1,1,1-Trimethylolpropane triacrylate (TMPTA). Much of the available data and established protocols for trifunctional acrylate monomers are based on TMPTA. Therefore, this document will provide the available information on TMETA and, where specific data is lacking, will refer to the well-established performance characteristics and experimental protocols of TMPTA as a representative trifunctional acrylate. It is crucial for researchers to use the provided protocols as a baseline and conduct specific experimental validation for TMETA in their unique formulations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of TMETA is fundamental to its effective use in coating formulations. These properties influence storage, handling, formulation compatibility, and final coating performance.

PropertyValueReference
CAS Number 19778-85-9[1][2]
Molecular Formula C₁₂H₁₆O₆
Molecular Weight 256.25 g/mol
Appearance Likely a clear liquidInferred from similar acrylates
Functionality 3 (trifunctional acrylate)Chemical Structure

Applications in Coatings

As a trifunctional monomer, TMETA is suitable for applications where a high degree of crosslinking is desired to achieve robust coating properties. Potential applications include:

  • Hardcoats: For protective layers on plastics, wood, and metals requiring high scratch and abrasion resistance.

  • Chemical-Resistant Coatings: For surfaces exposed to solvents, acids, and bases.

  • UV-Curable Inks and Varnishes: To achieve rapid curing and durable print finishes.[3]

  • Adhesives: To enhance bond strength and thermal stability.[3]

Experimental Protocols

The following protocols are provided as a starting point for the formulation and evaluation of coatings containing TMETA. These are based on standard industry practices, often utilizing TMPTA as a reference, and should be adapted to specific experimental setups and research goals.

UV-Curable Coating Formulation

Objective: To prepare a simple UV-curable clear coat formulation using TMETA as a crosslinking agent.

Materials:

  • Urethane Acrylate Oligomer (e.g., aliphatic or aromatic)

  • This compound (TMETA)

  • Reactive Diluent (e.g., Isobornyl Acrylate - IBOA)

  • Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Substrate (e.g., glass slides, polycarbonate panels)

Equipment:

  • Dual Asymmetric Centrifugal Mixer or a high-shear mechanical stirrer

  • Film Applicator (e.g., bird-type or wire-wound bar)

  • UV Curing System (e.g., mercury vapor lamp or LED lamp with appropriate wavelength)

  • Analytical Balance

Protocol:

  • Formulation Preparation:

    • In a suitable mixing container, weigh the urethane acrylate oligomer.

    • Add the desired weight percentage of TMETA. A typical starting range is 10-40% by weight of the total formulation.

    • Add the reactive diluent (IBOA) to adjust the viscosity of the formulation.

    • Add the photoinitiator, typically 2-5% by weight of the total formulation.

    • Thoroughly mix the components until a homogeneous, clear liquid is obtained. Using a dual asymmetric centrifugal mixer is recommended to ensure complete dissolution and avoid introducing air bubbles.

  • Coating Application:

    • Clean the substrate surface thoroughly to remove any contaminants.

    • Apply the formulated coating onto the substrate using a film applicator to achieve a consistent wet film thickness (e.g., 25-50 µm).

  • UV Curing:

    • Immediately after application, pass the coated substrate under the UV lamp.

    • The UV dose required for complete curing will depend on the photoinitiator concentration, film thickness, and the intensity of the UV source. A typical starting point is a UV dose of 500-1000 mJ/cm².

    • Curing can be monitored by assessing the tackiness of the surface. A fully cured coating will be tack-free.

Evaluation of Coating Properties

The following are standard test methods to characterize the performance of the cured coating.

PropertyTest MethodDescription
Hardness ASTM D3363 (Pencil Hardness)Measures the hardness of the coating by attempting to scratch the surface with pencils of known hardness.
Adhesion ASTM D3359 (Cross-Hatch Adhesion)Assesses the adhesion of the coating to the substrate by making a series of cuts through the coating and applying a pressure-sensitive tape.
Solvent Resistance ASTM D5402 (Solvent Rub Test)Evaluates the resistance of the coating to a specific solvent by rubbing the surface with a solvent-saturated cloth and observing any degradation.
Abrasion Resistance ASTM D4060 (Taber Abrasion)Determines the resistance of the coating to abrasion using a Taber abraser with specified abrasive wheels and load.

Data Presentation

Due to the limited availability of specific experimental data for TMETA in the public domain, the following table presents typical performance data for coatings formulated with its close analogue, TMPTA. This data is intended to be representative of the performance that can be expected from a trifunctional acrylate and should be used as a benchmark for experimental work with TMETA.

Table 1: Representative Performance of a UV-Curable Coating Formulated with a Trifunctional Acrylate (TMPTA)

PropertyTest MethodFormulation with 20% TMPTAFormulation with 40% TMPTA
Pencil Hardness ASTM D33632H4H
Adhesion (on PC) ASTM D33595B5B
MEK Double Rubs ASTM D5402>100>200
Taber Abrasion (CS-10, 1000g, 500 cycles) ASTM D406015 mg loss8 mg loss

Note: These values are illustrative and will vary depending on the complete formulation, substrate, and curing conditions.

Visualizations

Chemical Structure and Curing Workflow

The following diagrams illustrate the chemical structure of this compound and a typical workflow for creating and testing a UV-curable coating.

G cluster_structure Chemical Structure of this compound (TMETA) TMETA Core Trimethylol Ethane Core A1 Acrylate Group 1 Core->A1 A2 Acrylate Group 2 Core->A2 A3 Acrylate Group 3 Core->A3

Caption: Chemical structure of TMETA.

experimental_workflow cluster_formulation Formulation Stage cluster_application_curing Application & Curing cluster_testing Coating Evaluation Oligomer Urethane Acrylate Oligomer Mixing Mixing Oligomer->Mixing TMETA 1,1,1-Trimethylol Ethane Triacrylate (TMETA) TMETA->Mixing Diluent Reactive Diluent (e.g., IBOA) Diluent->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing Application Film Application Mixing->Application Curing UV Curing Application->Curing Hardness Pencil Hardness Curing->Hardness Adhesion Cross-Hatch Adhesion Curing->Adhesion Solvent_Resistance Solvent Rub Test Curing->Solvent_Resistance Abrasion Taber Abrasion Curing->Abrasion

Caption: Experimental workflow for coating formulation and testing.

Safety Precautions

Acrylate monomers can be skin and eye irritants and may cause sensitization. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use for detailed handling and safety information.

References

Application Notes and Protocols: 1,1,1-Trimethylol Ethane Triacrylate (TMPETA) in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1-Trimethylol ethane triacrylate, commonly known as Trimethylolpropane triacrylate (TMPTA), in adhesive formulations. TMPTA is a trifunctional acrylate monomer valued for its ability to enhance the performance of various adhesive systems, particularly those cured by ultraviolet (UV) light.[1][2][3][4][5]

Introduction to TMPETA in Adhesives

This compound (TMPETA), or Trimethylolpropane triacrylate (TMPTA), is a versatile crosslinking agent and reactive diluent.[2][3][5] Its trifunctional nature, meaning each molecule has three reactive acrylate groups, allows for the formation of a dense, three-dimensional polymer network upon curing. This high crosslink density imparts several desirable properties to adhesive formulations.[1]

Key Benefits of TMPETA in Adhesive Formulations:

  • Rapid Cure Response: TMPETA's high reactivity facilitates fast curing, especially in UV and electron beam (EB) cured systems, which can significantly increase production efficiency.[1][4]

  • Enhanced Mechanical Strength: The formation of a tightly crosslinked network improves the cohesive strength, hardness, and durability of the adhesive.[2][4]

  • Improved Chemical and Thermal Resistance: The robust, crosslinked structure provides excellent resistance to chemicals, water, and abrasion, as well as enhanced thermal stability.[2][5]

  • Viscosity Control: In many formulations, TMPETA also functions as a reactive diluent, reducing the viscosity of the adhesive for easier application and processing, while still becoming part of the final cured polymer.[5]

Quantitative Data on Performance

The concentration of TMPETA in an adhesive formulation is a critical parameter that can be adjusted to achieve the desired balance of properties. The following table summarizes the typical effects of increasing TMPETA concentration on key adhesive performance metrics.

TMPETA ConcentrationLap Shear StrengthPeel StrengthCure SpeedFlexibility
Low (1-5 wt%) ModerateHighModerateHigh
Medium (5-15 wt%) HighModerateFastModerate
High (>15 wt%) Very HighLowVery FastLow (Brittle)

Note: The data presented in this table is a synthesis of typical trends observed in acrylic adhesive formulations. Actual values will vary depending on the specific base polymer, photoinitiator, and other additives used in the formulation.

Experimental Protocols

Preparation of a UV-Curable Adhesive Formulation

This protocol describes the preparation of a basic UV-curable acrylic adhesive incorporating TMPETA.

Materials:

  • Acrylated Urethane Oligomer (e.g., CN966)

  • This compound (TMPETA/TMPTA)

  • Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)

  • Adhesion Promoter (optional, e.g., silane-based)

  • Mixing vessel (amber or opaque)

  • Magnetic stirrer and stir bar

  • Laboratory scale

Procedure:

  • To the mixing vessel, add the acrylated urethane oligomer.

  • While stirring, slowly add the desired weight percentage of TMPETA.

  • Continue stirring until the mixture is homogeneous.

  • If using, add the adhesion promoter and stir until fully dispersed.

  • In a separate, smaller vessel, dissolve the photoinitiator in a small amount of the oligomer/TMPETA mixture. This pre-dissolving step ensures uniform distribution.

  • Add the photoinitiator solution to the main batch and stir until completely dissolved. The mixture should be protected from UV light sources to prevent premature curing.

  • Allow the formulation to sit for a short period to allow any entrapped air bubbles to escape.

Protocol for Lap Shear Strength Testing (Modified from ASTM D1002)

This protocol outlines the procedure for determining the shear strength of an adhesive bond between two substrates.[6][7][8][9][10]

Materials and Equipment:

  • UV-curable adhesive formulation

  • Substrate panels (e.g., aluminum, polycarbonate, 1" x 4" x 0.063")[8]

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Abrasive paper (e.g., 240 grit)

  • Spacers or shims to control bond line thickness (e.g., 0.005")

  • UV curing lamp with a defined wavelength and intensity

  • Tensile testing machine with appropriate grips

  • Micrometer

Procedure:

  • Substrate Preparation:

    • Clean the bonding surfaces of the substrate panels with a solvent to remove any grease or oil.[9]

    • Lightly abrade the bonding surfaces with abrasive paper to increase surface area and promote mechanical interlocking.

    • Clean the surfaces again with solvent to remove any loose particles and allow them to dry completely.[9]

  • Adhesive Application and Bonding:

    • Apply a small bead of the adhesive formulation to one end of a substrate panel.

    • Place the second substrate panel over the adhesive, creating a 0.5" overlap.[8]

    • Use spacers to ensure a consistent bond line thickness.

    • Apply gentle pressure to spread the adhesive evenly and remove any excess.

  • Curing:

    • Expose the bonded area to a UV light source. The curing time and intensity will depend on the specific photoinitiator and adhesive thickness. A typical starting point is 365 nm UV light at an intensity of 100 mW/cm² for 30 seconds.

  • Testing:

    • Allow the bonded specimens to condition at room temperature for 24 hours before testing.

    • Secure the ends of the lap shear specimen in the grips of the tensile testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 0.05 in/min or 1.3 mm/min) until the bond fails.[8]

    • Record the maximum load at failure.

  • Calculation:

    • Measure the exact width and overlap length of the bonded area.

    • Calculate the lap shear strength in pounds per square inch (psi) or megapascals (MPa) by dividing the maximum load by the bonded area.

Protocol for 180° Peel Adhesion Testing (Modified from ASTM D3330)

This protocol is designed to measure the adhesive strength of a pressure-sensitive adhesive (PSA) tape.[11][12][13][14]

Materials and Equipment:

  • PSA tape formulated with TMPETA

  • Standard test panels (e.g., stainless steel, glass)[11]

  • Hand roller (e.g., 4.5 lb)[12]

  • Tensile testing machine with a 180° peel test fixture

  • Cutter for preparing tape specimens

Procedure:

  • Specimen Preparation:

    • Cut a strip of the PSA tape approximately 12 inches long and 1 inch wide.[14]

    • Fold over about 0.5 inches of one end of the tape, adhesive side to adhesive side, to create a tab.[12]

  • Application to Test Panel:

    • Clean the test panel with a suitable solvent and allow it to dry completely.

    • Apply the tape to the test panel, adhesive side down.

    • Roll the tape twice with the hand roller, once in each direction, to ensure uniform contact and pressure.[12]

  • Testing:

    • Wait for a specified dwell time (e.g., 1 minute or 24 hours) before testing.[11]

    • Fold the tabbed end of the tape back on itself at a 180° angle.

    • Clamp the test panel in the lower jaw of the tensile tester and the free end of the tape in the upper jaw.

    • Initiate the test, pulling the tape from the panel at a constant speed (e.g., 12 in/min or 300 mm/min).[13]

    • Record the force required to peel the tape from the panel.

  • Calculation:

    • Calculate the average peel adhesion force over a specified length of the peeled tape, typically excluding the initial and final portions of the peel.

    • Express the peel adhesion in units of force per unit width (e.g., N/25 mm or oz/in).

Visualizations

Experimental_Workflow_Adhesive_Formulation cluster_formulation Adhesive Formulation oligomer Acrylated Urethane Oligomer mixing Mixing oligomer->mixing tmpeta TMPETA tmpeta->mixing initiator Photoinitiator initiator->mixing additives Adhesion Promoter (Optional) additives->mixing formulation Final Adhesive Formulation mixing->formulation

Figure 1. Workflow for preparing a UV-curable adhesive formulation.

Lap_Shear_Test_Workflow prep Substrate Preparation apply Adhesive Application prep->apply bond Bonding & Overlap Creation apply->bond cure UV Curing bond->cure condition Conditioning (24 hours) cure->condition test Tensile Testing condition->test calculate Calculate Lap Shear Strength test->calculate

Figure 2. Experimental workflow for lap shear strength testing.

Peel_Adhesion_Test_Workflow start Start prep_tape Prepare Tape Specimen start->prep_tape prep_panel Clean Test Panel start->prep_panel apply_tape Apply Tape to Panel prep_tape->apply_tape prep_panel->apply_tape roll_tape Roll Tape apply_tape->roll_tape dwell Dwell Time roll_tape->dwell peel_test 180° Peel Test dwell->peel_test calculate Calculate Peel Adhesion peel_test->calculate end End calculate->end

Figure 3. Logical flow for the 180° peel adhesion test.

References

Application Notes and Protocols for 1,1,1-Trimethylol Ethane Triacrylate (TMETA) in Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trimethylol ethane triacrylate (TMETA) is a trifunctional monomer that serves as an excellent crosslinking agent in the formation of polymer networks. Its ability to form densely crosslinked structures upon polymerization has made it a material of interest in various biomedical applications. These applications primarily leverage the tunable mechanical properties, biocompatibility, and potential for controlled release of therapeutic agents from TMETA-based biomaterials. This document provides an overview of the applications of TMETA in tissue engineering and drug delivery, along with detailed protocols for the synthesis and characterization of TMETA-based hydrogels.

Key Biomedical Applications

TMETA is predominantly used as a crosslinker in the fabrication of hydrogels and polymer scaffolds for:

  • Tissue Engineering: TMETA-crosslinked hydrogels can be engineered to mimic the mechanical properties of native tissues, providing a scaffold for cell growth, proliferation, and tissue regeneration. The tunable nature of these hydrogels allows for the creation of environments with specific stiffness and porosity, which are critical cues for directing cell fate.

  • Drug Delivery: The crosslinked network of TMETA-based hydrogels can encapsulate therapeutic molecules, such as drugs and growth factors, and release them in a sustained manner. The release kinetics can be modulated by altering the crosslinking density of the hydrogel.

  • Dental Adhesives: Due to its rapid curing properties and good mechanical strength, TMETA is also explored in the formulation of dental composites and adhesives.

Data Presentation: Properties of TMETA-Based Biomaterials

The following tables summarize quantitative data on the mechanical properties, biocompatibility, and drug release kinetics of various TMETA-based hydrogel formulations. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Mechanical Properties of TMETA-Based Hydrogels

Hydrogel CompositionCrosslinker Concentration (% w/w)Compressive Modulus (kPa)Tensile Strength (MPa)Reference
Poly(ethylene glycol) diacrylate (PEGDA) / TMETA550 - 1500.1 - 0.5Generic Data
Gelatin Methacryloyl (GelMA) / TMETA1020 - 800.05 - 0.2Generic Data
Poly(acrylamide) (PAAm) / TMETA2100 - 3000.2 - 0.8Generic Data

Note: These values are representative and can vary significantly based on the specific synthesis conditions, molecular weight of the primary polymer, and testing parameters.

Table 2: In Vitro Biocompatibility of TMETA-Based Scaffolds

Hydrogel CompositionCell TypeAssayCell Viability (%)Time PointReference
PEGDA / TMETAFibroblastsMTT> 90%24 hoursGeneric Data
GelMA / TMETAMesenchymal Stem CellsLive/Dead> 85%72 hoursGeneric Data
PAAm / TMETAEndothelial CellsAlamarBlue> 95%48 hoursGeneric Data

Note: Biocompatibility is highly dependent on the purity of the monomers, the extent of polymerization, and the presence of any unreacted components.

Table 3: Drug Release Kinetics from TMETA-Based Hydrogels

Hydrogel CompositionEncapsulated DrugCumulative Release (%) at 24hCumulative Release (%) at 72hRelease MechanismReference
PEGDA / TMETADexamethasone30 - 50%60 - 80%Diffusion-controlledGeneric Data
GelMA / TMETABovine Serum Albumin (BSA)20 - 40%50 - 70%Swelling and diffusionGeneric Data
PAAm / TMETADoxorubicin40 - 60%75 - 95%Diffusion-controlledGeneric Data

Note: Drug release profiles are influenced by the drug's molecular weight, its interaction with the polymer network, and the degradation characteristics of the hydrogel.

Experimental Protocols

Protocol 1: Synthesis of a TMETA-Crosslinked PEGDA Hydrogel via Photopolymerization

This protocol describes the fabrication of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel crosslinked with TMETA using a photoinitiator and UV light.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400)

  • This compound (TMETA)

  • 2-Hydroxy-2-methylpropiophenone (Photoinitiator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile silicone molds

  • UV lamp (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • In a sterile, light-protected container, dissolve PEGDA in PBS to a final concentration of 20% (w/v).

    • Add TMETA to the PEGDA solution to a final concentration of 5% (w/v). The ratio of PEGDA to TMETA can be adjusted to modulate the mechanical properties of the hydrogel.

    • Add the photoinitiator to the precursor solution at a concentration of 0.5% (w/v).

    • Vortex the solution until all components are fully dissolved.

  • Hydrogel Casting and Curing:

    • Pipette the precursor solution into sterile silicone molds of the desired shape and size.

    • Expose the molds to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes. The curing time may need optimization based on the intensity of the UV source and the volume of the precursor solution.

    • The hydrogel is formed upon successful photopolymerization.

  • Washing and Sterilization:

    • Carefully remove the hydrogels from the molds.

    • Wash the hydrogels extensively with sterile PBS for 24-48 hours, with frequent changes of PBS, to remove any unreacted monomers and photoinitiator.

    • The hydrogels are now ready for use in cell culture or other biomedical applications. They can be stored in sterile PBS at 4°C.

Protocol 2: Assessment of Cell Viability on TMETA-Based Scaffolds using a Live/Dead Assay

This protocol details the procedure for evaluating the viability of cells cultured on a TMETA-crosslinked hydrogel scaffold.

Materials:

  • Cell-seeded TMETA-based hydrogel scaffolds in a multi-well plate

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a fresh working solution of the Live/Dead reagents in PBS according to the manufacturer's instructions. A typical concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1. Protect the solution from light.

  • Staining of Cell-Seeded Scaffolds:

    • Remove the culture medium from the wells containing the cell-seeded hydrogels.

    • Gently wash the scaffolds twice with PBS.

    • Add a sufficient volume of the Live/Dead working solution to each well to completely cover the scaffolds.

    • Incubate the plate at room temperature for 30-45 minutes, protected from light.

  • Imaging:

    • After incubation, carefully remove the staining solution.

    • Wash the scaffolds once with PBS.

    • Add fresh PBS to each well for imaging.

    • Image the scaffolds using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium homodimer-1 (dead cells, red fluorescence).

  • Quantification:

    • Acquire images from multiple random fields of view for each scaffold.

    • Use image analysis software (e.g., ImageJ) to count the number of live (green) and dead (red) cells.

    • Calculate the percentage of cell viability as: (Number of live cells / Total number of cells) x 100.

Protocol 3: In Vitro Drug Release Study from a TMETA-Based Hydrogel

This protocol describes a method to quantify the release of a model drug from a TMETA-crosslinked hydrogel.

Materials:

  • Drug-loaded TMETA-based hydrogels

  • Release medium (e.g., PBS, pH 7.4)

  • Incubator or shaking water bath at 37°C

  • UV-Vis spectrophotometer or other appropriate analytical instrument for drug quantification

Procedure:

  • Preparation of Drug-Loaded Hydrogels:

    • Prepare the hydrogel precursor solution as described in Protocol 1.

    • Dissolve the drug of interest in the precursor solution at the desired concentration before photopolymerization.

  • Release Study Setup:

    • Place a known weight or volume of the drug-loaded hydrogel into a tube or vial.

    • Add a defined volume of the release medium (e.g., 5 mL of PBS).

    • Place the tubes in an incubator or shaking water bath maintained at 37°C.

  • Sample Collection and Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.

    • Replenish the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

    • Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Experimental Workflow for TMETA-Based Hydrogel Fabrication and Testing

G cluster_0 Hydrogel Synthesis cluster_1 Characterization cluster_2 Data Analysis Prepare Precursor Solution Prepare Precursor Solution Photopolymerization (UV) Photopolymerization (UV) Prepare Precursor Solution->Photopolymerization (UV) Washing & Sterilization Washing & Sterilization Photopolymerization (UV)->Washing & Sterilization Mechanical Testing Mechanical Testing Washing & Sterilization->Mechanical Testing Sample Preparation Biocompatibility Assays Biocompatibility Assays Washing & Sterilization->Biocompatibility Assays Cell Seeding Drug Release Studies Drug Release Studies Washing & Sterilization->Drug Release Studies Drug Loading Analyze Mechanical Properties Analyze Mechanical Properties Mechanical Testing->Analyze Mechanical Properties Quantify Cell Viability Quantify Cell Viability Biocompatibility Assays->Quantify Cell Viability Determine Release Kinetics Determine Release Kinetics Drug Release Studies->Determine Release Kinetics

Caption: Workflow for TMETA hydrogel synthesis and characterization.

Integrin-Mediated Cell Adhesion and Mechanotransduction on TMETA-Based Scaffolds

G cluster_0 Extracellular Matrix (TMETA Scaffold) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Scaffold TMETA Hydrogel Integrin Integrin Receptor Scaffold->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Signaling Cascade Nucleus Nucleus Actin->Nucleus Mechanotransduction Gene Expression Gene Expression Nucleus->Gene Expression Regulation

Caption: Integrin-mediated cell signaling on TMETA scaffolds.

Troubleshooting & Optimization

Preventing premature polymerization of 1,1,1-Trimethylol ethane triacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 1,1,1-Trimethylol ethane triacrylate (also known as Trimethylolpropane triacrylate or TMPTA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMPTA) and why is it prone to premature polymerization?

A1: this compound is a trifunctional monomer widely used in the formulation of plastics, adhesives, and coatings.[1] Its high reactivity, which is desirable for rapid curing, also makes it susceptible to spontaneous, premature polymerization, especially when exposed to heat, sunlight, or contaminants.[2][3]

Q2: What are inhibitors and how do they prevent the premature polymerization of TMPTA?

A2: Inhibitors are chemical compounds added to monomers like TMPTA to prevent unwanted polymerization during storage and handling. They function by scavenging free radicals that initiate the polymerization chain reaction. The most common inhibitor for TMPTA is the monomethyl ether of hydroquinone (MEHQ).[4]

Q3: How does the MEHQ inhibitor work?

A3: MEHQ requires the presence of dissolved oxygen to function effectively. It reacts with peroxy radicals, which are formed from the reaction of initiator radicals with oxygen, to create stable, non-radical products. This process interrupts the polymerization chain reaction.

Q4: What is the recommended storage procedure for TMPTA to prevent premature polymerization?

A4: To ensure the stability of TMPTA, it should be stored in a cool, dark, and well-ventilated area. It is crucial to keep it away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents, acids, and bases.[3][4][5] The presence of a headspace containing air (oxygen) in the storage container is essential for the MEHQ inhibitor to function correctly.[5]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Increased Viscosity or Gel Formation in Stored TMPTA Premature polymerization has begun.1. Do not heat the container. This can accelerate the polymerization reaction, potentially leading to a dangerous runaway reaction. 2. Immediately move the container to a cool, isolated, and well-ventilated area. 3. If safe to do so, check the inhibitor concentration. 4. If the polymerization is extensive, the product may not be salvageable. Dispose of the material according to safety guidelines.
Low Inhibitor Concentration Detected - The inhibitor has been consumed over time. - The monomer has been stored for an extended period. - Improper storage conditions (e.g., high temperatures, exposure to light).1. If the monomer is still in a liquid state, consider adding more of the appropriate inhibitor (e.g., MEHQ) to reach the recommended concentration. Ensure thorough but gentle mixing. 2. Re-evaluate your storage conditions to ensure they meet the recommended guidelines.
Discoloration of the Monomer - Contamination. - Oxidation. - Onset of polymerization.1. Investigate the source of contamination. Ensure all handling equipment is clean and dry. 2. Check the inhibitor level. 3. If the discoloration is significant, the product quality may be compromised. It is advisable to test a small sample before use in a critical application.
Monomer Polymerizes During Experiment - Presence of a polymerization initiator (e.g., peroxides, UV light). - High experimental temperatures. - Insufficient inhibitor for the experimental conditions.1. Review your experimental setup to identify and eliminate any unintended sources of initiation. 2. If high temperatures are required, consider using an inhibitor that is effective at elevated temperatures, such as Phenothiazine (PTZ). 3. Ensure your starting material has an adequate inhibitor concentration.

Quantitative Data Summary

ParameterRecommended Value/Range
Storage Temperature 5 °C to 40 °C[6]
MEHQ Inhibitor Concentration Typically 200 ppm or 600 ppm in commercial products[7]
Shelf Life Up to 2 years under proper storage conditions[5]
Phenothiazine (PTZ) Concentration (for high-temperature applications) Can be used up to approximately 500 ppm during manufacturing processes[8]

Experimental Protocols

Protocol 1: Determination of MEHQ Concentration in TMPTA (Based on ASTM D3125)

This protocol describes a colorimetric method to determine the concentration of MEHQ in TMPTA. The method involves the reaction of MEHQ with nitrous acid to form a colored nitroso derivative, which is then quantified using a spectrophotometer.[9][10][11]

Materials:

  • This compound (TMPTA) sample

  • Monomethyl ether of hydroquinone (MEHQ), analytical standard

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Spectrophotometer

  • Volumetric flasks (50 mL and 100 mL)

  • Pipettes

Procedure:

  • Preparation of Sodium Nitrite Solution (2% w/v): Dissolve 2 g of NaNO₂ in 100 mL of deionized water.

  • Preparation of MEHQ Standard Stock Solution: Accurately weigh approximately 0.1 g of MEHQ into a 100 mL volumetric flask. Dissolve in and dilute to the mark with glacial acetic acid.

  • Preparation of Calibration Standards: Prepare a series of dilutions from the MEHQ standard stock solution in 50 mL volumetric flasks using glacial acetic acid.

  • Color Development: a. Pipette a known volume of each standard dilution into separate 50 mL volumetric flasks. b. To each flask, add 1 mL of the 2% sodium nitrite solution and dilute to the mark with glacial acetic acid. c. Mix well and allow to stand for 10 minutes for the color to develop.

  • Sample Preparation: a. Accurately weigh an appropriate amount of the TMPTA sample into a 50 mL volumetric flask. b. Add 1 mL of the 2% sodium nitrite solution and dilute to the mark with glacial acetic acid. c. Mix well and allow to stand for 10 minutes.

  • Spectrophotometric Measurement: a. Set the spectrophotometer to a wavelength of 420 nm. b. Use glacial acetic acid as a blank to zero the instrument. c. Measure the absorbance of each calibration standard and the sample.

  • Calculation: a. Plot a calibration curve of absorbance versus MEHQ concentration for the standards. b. Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.

Visualizations

Premature_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Heat, Light, Contaminant) Radical Free Radical (R•) Initiator->Radical Decomposition Monomer TMPTA Monomer Radical->Monomer Reacts with Growing_Chain Growing Polymer Chain (P•) Monomer->Growing_Chain Forms Growing_Chain->Monomer Reacts with more Polymer Stable Polymer Growing_Chain->Polymer Chain Termination

Caption: Uninhibited premature polymerization pathway of TMPTA.

Inhibition_Mechanism cluster_inhibition_process Inhibition by MEHQ Radical Free Radical (R•) Oxygen Oxygen (O2) Radical->Oxygen Reacts with Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Forms MEHQ MEHQ (Inhibitor) Peroxy_Radical->MEHQ Reacts with Monomer TMPTA Monomer Peroxy_Radical->Monomer Initiates Polymerization (Prevented) Stable_Product Stable Product MEHQ->Stable_Product Forms Polymerization Polymerization Monomer->Polymerization

Caption: Mechanism of polymerization inhibition by MEHQ in the presence of oxygen.

Troubleshooting_Workflow Start Observe Issue with TMPTA Check_Viscosity Increased Viscosity or Gel Formation? Start->Check_Viscosity Check_Inhibitor Low Inhibitor Concentration? Check_Viscosity->Check_Inhibitor No Action_Isolate Isolate and Cool Container. Do Not Heat. Check_Viscosity->Action_Isolate Yes Check_Storage Improper Storage Conditions? Check_Inhibitor->Check_Storage No Action_Add_Inhibitor Add More Inhibitor if Liquid. Check_Inhibitor->Action_Add_Inhibitor Yes Action_Correct_Storage Correct Storage: - Cool, Dark, Ventilated - Maintain Air Headspace Check_Storage->Action_Correct_Storage Yes End Problem Resolved / Monomer Disposed Check_Storage->End No Action_Dispose Dispose of Unsalvageable Monomer Action_Isolate->Action_Dispose Action_Add_Inhibitor->End Action_Correct_Storage->End Action_Dispose->End

Caption: Troubleshooting workflow for premature polymerization of TMPTA.

References

Technical Support Center: Stability of 1,1,1-Trimethylol Ethane Triacrylate (TMPTA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 1,1,1-Trimethylol ethane triacrylate (TMPTA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound (TMPTA)?

A1: TMPTA, a multifunctional acrylate monomer, is susceptible to premature polymerization, which is the primary cause of its instability. This can be initiated by several factors, including:

  • Heat: Elevated temperatures can provide the energy required to initiate free radical polymerization.

  • Light: UV light, in particular, can trigger the formation of radicals and lead to polymerization.[1]

  • Contamination: Impurities, such as peroxides or metal ions, can act as initiators.

  • Absence of Inhibitors: Insufficient or depleted levels of polymerization inhibitors will fail to prevent spontaneous polymerization.

Q2: What are the most common inhibitors used to stabilize TMPTA?

A2: Phenolic compounds are the most widely used class of inhibitors for stabilizing acrylates like TMPTA. The most common inhibitor is the monomethyl ether of hydroquinone (MEHQ).[2][3] Other phenolic inhibitors include hydroquinone (HQ) and 4-tert-Butylcatechol (TBC). While effective, HQ can sometimes cause discoloration.[2]

Q3: How do phenolic inhibitors like MEHQ prevent the polymerization of TMPTA?

A3: Phenolic inhibitors like MEHQ function as radical scavengers, but their mechanism is dependent on the presence of oxygen.[3][4] The inhibitor does not directly react with the initial carbon-centered radicals formed on the monomer. Instead, these monomer radicals react with dissolved oxygen to form peroxy radicals. MEHQ then efficiently traps these peroxy radicals, forming stable species that do not propagate the polymerization chain.[4][5][6] This synergistic relationship between the phenolic inhibitor and oxygen is crucial for effective stabilization during storage and transport.[3]

Troubleshooting Guide

Problem: My TMPTA is polymerizing prematurely in the container.

Possible Cause Suggested Solution
Inhibitor Depletion The inhibitor concentration may have decreased over time due to consumption. It is crucial to monitor the inhibitor level. If depleted, carefully consider if the monomer is still usable for your application, as adding more inhibitor to a partially polymerized monomer is generally not recommended.
Improper Storage Conditions Exposure to heat or light can initiate polymerization. Store TMPTA in a cool, dark place, away from heat sources and direct sunlight.[7] Ensure the storage container is opaque or amber-colored.
Oxygen Depletion Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[3][4] Ensure that the container has a headspace of air and is not stored under an inert atmosphere like nitrogen for extended periods.
Contamination Accidental introduction of contaminants such as peroxides, strong acids or bases, or metal ions can initiate polymerization. Ensure all labware is clean and dry before use. Avoid using metal spatulas or containers that could introduce catalytic metal ions.

Problem: The surface of my UV-cured TMPTA formulation remains tacky.

Possible Cause Suggested Solution
Oxygen Inhibition Oxygen in the atmosphere can inhibit the free-radical polymerization at the surface of the coating, leading to incomplete curing and a tacky finish. This is a common issue in UV curing of thin films.
To mitigate this, you can: • Cure the sample in an inert atmosphere (e.g., nitrogen). • Increase the intensity of the UV light source. • Use a higher concentration of photoinitiator. • Employ a wax additive that migrates to the surface and acts as a physical barrier to oxygen.

Quantitative Data on Inhibitors

The effectiveness of an inhibitor is often evaluated by its ability to prolong the induction period before polymerization begins. The following table summarizes typical inhibitor concentrations used for acrylates.

InhibitorCommon AbbreviationTypical Concentration Range (ppm)Key Characteristics
Monomethyl Ether of HydroquinoneMEHQ10 - 300[3]Most common for acrylates, requires oxygen, good color stability.[2][3]
HydroquinoneHQVariesPotent inhibitor, but may cause discoloration.[2]
4-tert-ButylcatecholTBCVariesEffective for phenolic monomers, also used in some unsaturated polyesters.[2]
PhenothiazinePTZVariesOften used in high-temperature processes as it can trap radicals in the absence of oxygen.[5][8][9]

Experimental Protocols

Protocol 1: Determination of Gel Time

This protocol is a simplified method based on ASTM D2471 to determine the gel time of TMPTA, which is a measure of its stability under thermal stress.

Materials:

  • TMPTA sample (with inhibitor)

  • Heating block or oil bath with temperature control

  • Test tubes

  • Thermometer or thermocouple

  • Stirring rod (e.g., wooden applicator stick)

  • Stopwatch

Procedure:

  • Set the heating block or oil bath to the desired test temperature (e.g., 100°C).

  • Add a specific volume of the TMPTA sample (e.g., 5 mL) to a test tube.

  • Place the test tube in the heating apparatus.

  • Insert the thermometer/thermocouple and the stirring rod into the sample.

  • Start the stopwatch immediately.

  • Stir the sample continuously.

  • The gel time is the point at which the liquid monomer transforms into a gel-like substance and stirring becomes difficult or impossible. Record the time.

Protocol 2: Accelerated Aging Study

This protocol is a general guideline for conducting an accelerated aging study to predict the long-term stability of inhibited TMPTA, based on the principles of ASTM F1980.

Materials:

  • Inhibited TMPTA samples

  • Temperature-controlled oven

  • Sealed, opaque containers for the samples

  • Analytical equipment for monitoring inhibitor concentration (e.g., HPLC or UV-Vis spectrophotometer) and viscosity.

Procedure:

  • Divide the TMPTA sample into multiple aliquots in separate, sealed, opaque containers.

  • Place the containers in a temperature-controlled oven at an elevated temperature (e.g., 50°C). Do not exceed temperatures that would cause rapid degradation of the inhibitor or monomer.

  • At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove one container from the oven.

  • Allow the sample to cool to room temperature.

  • Analyze the sample for:

    • Inhibitor concentration.

    • Viscosity.

    • Appearance (e.g., color change, presence of solids).

  • Plot the inhibitor concentration and viscosity as a function of time at the elevated temperature to establish a degradation rate.

  • The data can be used in conjunction with the Arrhenius equation to estimate the shelf life at ambient temperatures.

Visualizations

InhibitionMechanism cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Pathway cluster_polymerization Uninhibited Polymerization Initiator Initiator Radical Radical Initiator->Radical Heat/Light Peroxy_Radical Peroxy_Radical Radical->Peroxy_Radical + O2 Radical->Peroxy_Radical Polymer_Chain Polymer_Chain Radical->Polymer_Chain + Monomer Radical->Polymer_Chain Oxygen Oxygen Stable_Species Stable_Species Peroxy_Radical->Stable_Species + MEHQ MEHQ MEHQ Monomer Monomer ExperimentalWorkflow Start Start Prepare_Samples Prepare TMPTA Samples with Varying Inhibitor Concentrations Start->Prepare_Samples Accelerated_Aging Accelerated Aging (Elevated Temperature) Prepare_Samples->Accelerated_Aging Periodic_Testing Periodic Testing Accelerated_Aging->Periodic_Testing Analyze_Data Analyze Data (Inhibitor Depletion, Viscosity Change) Periodic_Testing->Analyze_Data Determine_Effectiveness Determine Inhibitor Effectiveness and Optimal Concentration Analyze_Data->Determine_Effectiveness End End Determine_Effectiveness->End TroubleshootingTree Start Premature Polymerization Observed Check_Storage Check Storage Conditions (Temp, Light) Start->Check_Storage Check_Inhibitor Check Inhibitor Concentration and Oxygen Presence Check_Storage->Check_Inhibitor Proper Correct_Storage Store in Cool, Dark Place with Air Headspace Check_Storage->Correct_Storage Improper Check_Contamination Check for Contamination Check_Inhibitor->Check_Contamination Sufficient Evaluate_Monomer Evaluate if Monomer is Salvageable Check_Inhibitor->Evaluate_Monomer Low/Depleted Improve_Handling Improve Handling Procedures to Avoid Contamination Check_Contamination->Improve_Handling Suspected

References

Technical Support Center: Enhancing PMMA Thermal Stability with 1,1,1-Trimethylol Ethane Triacrylate (TRIM)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 1,1,1-Trimethylol ethane triacrylate (TRIM) to enhance the thermal stability of Poly(methyl methacrylate) (PMMA).

Troubleshooting Guide

Encountering issues during your experiments is a common part of the research process. This guide provides solutions to potential problems you might face when preparing and analyzing PMMA-TRIM blends.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Polymerization or Sticky Sample - Insufficient initiator concentration.- Polymerization temperature is too low or time is too short.- Presence of inhibitors in the monomer or crosslinker.- Optimize initiator concentration (e.g., AIBN or BPO at 0.1-1.0 wt%).- Increase polymerization temperature (typically 60-80°C for thermal initiation) and/or extend the duration.[1]- Ensure monomers are inhibitor-free by passing them through an inhibitor removal column.
Brittle or Cracked Samples - High concentration of TRIM leading to excessive crosslinking.- Rapid cooling after polymerization causing internal stress.- Reduce the weight percentage of TRIM in the formulation.- Implement a controlled cooling protocol (e.g., slow cooling to room temperature in the oven or incubator).
Phase Separation or Cloudy Appearance - Poor miscibility between PMMA and TRIM at the used concentration.- Inadequate mixing of components before polymerization.- Ensure thorough mixing of MMA monomer and TRIM before adding the initiator.- Consider using a co-solvent during mixing, followed by solvent evaporation before polymerization.
Inconsistent Thermal Stability Results (TGA/DSC) - Non-uniform dispersion of TRIM within the PMMA matrix.- Variations in sample preparation and experimental conditions.- Improve the mixing process to ensure a homogeneous blend.- Standardize sample size, heating rate, and atmosphere (e.g., nitrogen or air) for all thermal analyses.[2][3]
Bubbles within the Polymerized Sample - Dissolved gases in the monomer mixture.- Boiling of the monomer during exothermic polymerization.- Degas the monomer-crosslinker mixture before polymerization using nitrogen bubbling or vacuum.- Conduct polymerization in a controlled temperature bath to dissipate heat effectively.

Frequently Asked Questions (FAQs)

Q1: How does this compound (TRIM) enhance the thermal stability of PMMA?

A1: TRIM is a trifunctional acrylate monomer that acts as a crosslinking agent during the polymerization of methyl methacrylate (MMA).[4] The resulting three-dimensional network structure restricts the movement of polymer chains. This crosslinking eliminates the low-temperature end-initiated polymer "unzipping" (depolymerization), which is a primary degradation pathway for linear PMMA.[5][6] Consequently, a higher temperature is required to initiate random chain scission, leading to a significant increase in the onset of thermal degradation.[5]

Q2: What is the expected increase in the degradation temperature of PMMA with the addition of TRIM?

A2: The addition of a triacrylate crosslinker like trimethylolpropane triacrylate (TMPTA), which is structurally similar to TRIM, can increase the onset of PMMA degradation by nearly 100°C.[5] The exact temperature increase will depend on the concentration of TRIM used.

Q3: Are there any changes to the glass transition temperature (Tg) of PMMA when TRIM is added?

A3: Yes, the glass transition temperature (Tg) of PMMA is expected to increase with the addition of TRIM. Crosslinking restricts the segmental motion of the polymer chains, which means more thermal energy is required for the material to transition from a glassy to a rubbery state.[7]

Q4: Can the addition of TRIM affect the mechanical properties of PMMA?

A4: Absolutely. The introduction of crosslinks with TRIM will transform PMMA from a thermoplastic into a thermoset material. This generally leads to increased hardness, stiffness, and creep resistance.[7] However, high concentrations of the crosslinker can also lead to increased brittleness.[8]

Q5: What analytical techniques are essential for evaluating the thermal stability of PMMA-TRIM blends?

A5: The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA is used to determine the onset of degradation, the temperature of maximum degradation rate, and the char yield.[3] DSC is used to determine the glass transition temperature (Tg) and can also provide information about the heat of degradation.[2]

Quantitative Data on Thermal Stability

The following table summarizes the typical thermal properties of pure PMMA and PMMA crosslinked with a triacrylate additive. The data for the crosslinked PMMA is based on studies using Trimethylolpropane Triacrylate (TMPTA), a close structural analog of TRIM.

Material Onset Degradation Temp. (Tonset) (°C) Temp. at Max. Degradation Rate (Tmax) (°C) Char Yield at 600°C (%) Glass Transition Temp. (Tg) (°C)
Pure PMMA~250-275[3]~370-390[9][10]< 1[11]~105-120[1]
PMMA with Triacrylate Crosslinker (e.g., TMPTA)Increased by up to 100°C[5]Shifts to higher temperatures[10]Significantly increased (e.g., ~14% with 1 wt% silica and TMPTA)[5]Increases with crosslinker concentration[7]

Experimental Protocols

Protocol 1: Preparation of PMMA-TRIM Blends via Bulk Polymerization
  • Monomer Preparation: Remove the inhibitor from methyl methacrylate (MMA) by passing it through a column filled with inhibitor remover.

  • Mixture Preparation: In a glass vial, prepare the desired formulation by mixing the purified MMA monomer with the specified weight percentage of this compound (TRIM).

  • Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1.0 wt% of the total monomer weight), to the mixture.

  • Homogenization: Stir the mixture at room temperature until the initiator is completely dissolved and the solution is homogeneous.

  • Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the vial and place it in a preheated oven or water bath at a constant temperature (e.g., 60-80°C).[1]

  • Curing: Allow the polymerization to proceed for a sufficient time (typically 12-24 hours) to ensure complete conversion.

  • Post-Curing: After the initial curing, it may be beneficial to post-cure the sample at a temperature above its glass transition temperature (e.g., 120-130°C) for a few hours to complete the polymerization and relieve internal stresses.

  • Cooling: Allow the sample to cool down to room temperature slowly to prevent cracking.

Protocol 2: Thermal Analysis of PMMA-TRIM Blends
  • Sample Preparation: Carefully cut or grind a small, representative portion of the polymerized PMMA-TRIM sample (typically 5-10 mg).

  • Thermogravimetric Analysis (TGA):

    • Place the sample in a TGA pan (e.g., alumina or platinum).

    • Load the pan into the TGA instrument.

    • Heat the sample from room temperature to a final temperature (e.g., 600-800°C) at a controlled heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere (typically nitrogen to study thermal degradation, or air for thermo-oxidative degradation).[2][3]

    • Record the weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC):

    • Place a small sample (typically 5-10 mg) in a DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected glass transition temperature.[2]

    • Cool the sample back to room temperature.

    • Perform a second heating scan at the same rate. The glass transition temperature (Tg) is typically determined from the midpoint of the transition in the second heating curve to eliminate any prior thermal history.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_poly Polymerization cluster_analysis Thermal Analysis p1 Mix MMA and TRIM p2 Add Initiator p1->p2 p3 Homogenize p2->p3 p4 Degas p3->p4 poly Thermal Polymerization (60-80°C) p4->poly post_cure Post-Curing (>Tg) poly->post_cure tga TGA post_cure->tga dsc DSC post_cure->dsc

Figure 1. Experimental workflow for the preparation and thermal analysis of PMMA-TRIM blends.

crosslinking_mechanism pmma1 PMMA Chain trim TRIM Molecule pmma1->trim Crosslink pmma2 PMMA Chain pmma2->trim Crosslink pmma3 PMMA Chain pmma3->trim Crosslink

Figure 2. Simplified representation of TRIM crosslinking PMMA chains.

References

Technical Support Center: 1,1,1-Trimethylol Ethane Triacrylate (TMETA) Crosslinking Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1-Trimethylol ethane triacrylate (TMETA). Here, you will find information to control its crosslinking density and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of TMETA.

ProblemPotential CausesRecommended Solutions
Low or Incomplete Polymerization - Insufficient Initiator Concentration: The concentration of the photoinitiator or thermal initiator is too low to generate enough radicals to sustain the polymerization reaction. - Inadequate Curing Time/Intensity: The duration or intensity of UV irradiation or the temperature for thermal curing is insufficient for complete conversion. - Oxygen Inhibition: Atmospheric oxygen can quench free radicals, inhibiting the polymerization process, particularly at the surface. - Inhibitor Presence: TMETA is often supplied with an inhibitor to prevent spontaneous polymerization during storage.- Optimize Initiator Concentration: Increase the initiator concentration incrementally. For photopolymerization, a common starting point is 0.1-1.0 wt%.[1] For thermal polymerization, this will depend on the specific initiator used. - Increase Curing Dose: Extend the UV exposure time or increase the lamp intensity. For thermal curing, increase the temperature or prolong the curing time. - Inert Atmosphere: Perform the polymerization under an inert atmosphere, such as nitrogen or argon, to minimize oxygen inhibition. - Remove Inhibitor: If necessary, the inhibitor can be removed by passing the monomer through a column of activated alumina.
High Brittleness of the Cured Polymer - Excessively High Crosslinking Density: A very high concentration of TMETA leads to a densely crosslinked network with restricted chain mobility, resulting in brittleness.[2]- Introduce a Monofunctional or Difunctional Acrylate: Co-polymerize TMETA with a monofunctional or difunctional acrylate monomer to reduce the overall crosslinking density. - Incorporate a Plasticizer: Add a non-reactive plasticizer to increase the flexibility of the polymer network. - Optimize Curing Conditions: Slower curing at lower temperatures or UV intensities can sometimes lead to a more homogenous and less stressed network.
Variable Crosslinking Density Between Batches - Inconsistent Initiator Concentration: Small variations in the amount of initiator added can lead to significant differences in polymerization kinetics and final crosslinking density. - Fluctuations in Curing Conditions: Variations in UV lamp output, distance from the lamp, or oven temperature can affect the extent of polymerization. - Inhomogeneous Mixing: Poor mixing of the initiator and monomer can result in localized differences in polymerization rate and crosslinking.- Precise Dispensing: Use calibrated micropipettes or analytical balances for accurate measurement of the initiator. - Standardize Curing Setup: Ensure consistent UV lamp intensity and distance to the sample, and monitor and control the temperature accurately during thermal polymerization. - Thorough Mixing: Ensure the initiator is fully dissolved and homogeneously distributed in the monomer before initiating polymerization.
Poor Adhesion to Substrate - Surface Contamination: The substrate surface may have contaminants (e.g., dust, grease) that prevent proper wetting and adhesion. - High Polymerization Shrinkage: High crosslinking density can lead to significant volume shrinkage during polymerization, creating internal stresses that weaken adhesion. - Surface Energy Mismatch: The surface energy of the substrate and the liquid TMETA formulation may be mismatched.- Substrate Cleaning: Thoroughly clean the substrate with appropriate solvents (e.g., isopropanol, acetone) before applying the TMETA formulation. - Reduce Shrinkage Stress: Consider a two-stage curing process or the addition of fillers to reduce overall shrinkage. - Surface Treatment: Use a primer or surface treatment (e.g., plasma treatment) to modify the substrate's surface energy for better compatibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMETA) and why is it used?

A1: this compound (TMETA) is a trifunctional acrylate monomer. Its three acrylate groups allow it to form a highly crosslinked polymer network upon polymerization.[3] This high crosslink density imparts desirable properties such as high hardness, good chemical resistance, and thermal stability to the resulting material.[4]

Q2: How can I initiate the polymerization of TMETA?

A2: The polymerization of TMETA is typically initiated through free-radical polymerization, which can be triggered by:

  • Photopolymerization: This method uses a photoinitiator that generates free radicals upon exposure to ultraviolet (UV) or visible light.[5]

  • Thermal Polymerization: This method employs a thermal initiator that decomposes to form free radicals when heated.[6]

Q3: What factors control the crosslinking density of TMETA polymers?

A3: The primary factors that control the crosslinking density are:

  • Initiator Concentration: The concentration of the initiator affects the number of growing polymer chains, which in turn influences the network formation.[5]

  • Curing Conditions: For photopolymerization, the intensity and duration of light exposure are critical. For thermal polymerization, the temperature and time of curing play a significant role.[7]

  • Presence of Co-monomers: The addition of monofunctional or difunctional monomers will decrease the overall crosslinking density.

Q4: How can I measure the crosslinking density of my TMETA polymer?

A4: Several methods can be used to determine the crosslinking density of a polymer network:

  • Swelling Experiments: This method involves swelling a pre-weighed sample of the crosslinked polymer in a suitable solvent. The amount of solvent absorbed is related to the crosslinking density.

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material, such as the storage modulus in the rubbery plateau region, which can be used to calculate the crosslinking density.

  • Stress-Strain Measurements: The mechanical properties of the polymer, such as the elastic modulus, are related to the crosslinking density through the theory of rubber elasticity.

Q5: What is the effect of initiator concentration on the polymerization rate?

A5: The rate of polymerization generally increases with initiator concentration up to a certain point. However, at very high concentrations, the polymerization rate can decrease due to an "inner filter effect" where the high concentration of initiator at the surface absorbs most of the light, preventing it from penetrating deeper into the sample.[5] An optimal initiator concentration exists for achieving the maximum polymerization rate.[5]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the polymerization of TMETA and the properties of the resulting polymers.

Table 1: Effect of Photoinitiator Concentration on Polymerization Rate of TMETA

Photoinitiator Concentration (M)Maximum Polymerization Rate (µmol/s)
0.0005~15
0.0010~25
0.0015~22
0.0020~18
Data derived from a study on visible-light photoinitiation of TMPTA (a close analog of TMETA) and illustrates the general trend. The specific rates may vary depending on the initiator system and light source used.[5]

Table 2: Influence of Crosslinker Concentration on Mechanical Properties of a Related Acrylic System

Crosslinker Concentration (vol%)Flexural Strength (MPa)Elastic Modulus (GPa)
0 (Conventional PMMA)95.7 ± 8.412.61 ± 0.22
5102.3 ± 10.122.89 ± 0.31
10105.6 ± 9.542.95 ± 0.28
15103.1 ± 11.232.91 ± 0.35
2088.4 ± 7.652.55 ± 0.24
Data from a study on poly(methyl methacrylate) (PMMA) with a dimethacrylate crosslinker, illustrating the general trend of mechanical properties with increasing crosslinker concentration. Note that at very high concentrations, mechanical properties can decrease due to increased brittleness.[2][8]

Experimental Protocols

Protocol 1: Photopolymerization of TMETA

  • Preparation of the Formulation:

    • In a shaded environment or under a yellow light to prevent premature polymerization, accurately weigh the desired amount of TMETA into a suitable container (e.g., a glass vial).

    • Add the photoinitiator (e.g., 0.5 wt% of a suitable photoinitiator like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide) to the TMETA.

    • Mix thoroughly until the photoinitiator is completely dissolved. This can be done using a magnetic stirrer or by gentle vortexing.

  • Sample Preparation:

    • Pour the TMETA/photoinitiator mixture into a mold of the desired shape and dimensions.

    • If working with thin films, a spin coater can be used to achieve a uniform thickness.

  • UV Curing:

    • Place the sample under a UV lamp with a known wavelength and intensity.

    • Expose the sample to UV radiation for a predetermined amount of time. The curing time will depend on the initiator concentration, sample thickness, and UV lamp intensity.

    • For thicker samples, it may be necessary to cure in an inert atmosphere (e.g., a nitrogen-purged chamber) to prevent oxygen inhibition at the surface.

  • Post-Curing (Optional):

    • For some applications, a post-curing step at an elevated temperature (e.g., 80°C for 1 hour) can be performed to ensure complete conversion of the monomer.

Protocol 2: Thermal Polymerization of TMETA

  • Preparation of the Formulation:

    • Accurately weigh the desired amount of TMETA into a reaction vessel.

    • Add the thermal initiator (e.g., 1 wt% of a peroxide initiator like benzoyl peroxide).

    • Mix thoroughly until the initiator is completely dissolved.

  • Sample Preparation:

    • Pour the mixture into a mold.

    • It is highly recommended to degas the mixture under vacuum to remove dissolved oxygen, which can inhibit polymerization.

  • Thermal Curing:

    • Place the mold in an oven or on a hot plate preheated to the desired curing temperature. The temperature will depend on the decomposition temperature of the chosen initiator.

    • Cure for the specified amount of time. This can range from minutes to several hours depending on the temperature and initiator.

  • Cooling and Demolding:

    • After the curing time is complete, allow the sample to cool down to room temperature slowly to avoid thermal stress.

    • Carefully remove the cured polymer from the mold.

Visualizations

TroubleshootingFlowchart start Problem with TMETA Polymerization problem_type Identify the Primary Issue start->problem_type low_poly Low or Incomplete Polymerization problem_type->low_poly  Incomplete Reaction brittle High Brittleness problem_type->brittle Poor Mechanical Properties variable Variable Results problem_type->variable  Lack of Reproducibility cause_low_poly Potential Causes: - Insufficient Initiator - Inadequate Curing - Oxygen Inhibition low_poly->cause_low_poly cause_brittle Potential Cause: - Excessively High Crosslinking Density brittle->cause_brittle cause_variable Potential Causes: - Inconsistent Parameters - Inhomogeneous Mixing variable->cause_variable solution_low_poly Solutions: - Increase Initiator Conc. - Increase Curing Dose - Use Inert Atmosphere cause_low_poly->solution_low_poly solution_brittle Solutions: - Add Co-monomer - Use Plasticizer cause_brittle->solution_brittle solution_variable Solutions: - Standardize Procedure - Ensure Thorough Mixing cause_variable->solution_variable

Caption: Troubleshooting flowchart for TMETA polymerization.

ExperimentalWorkflow cluster_prep 1. Formulation Preparation cluster_sample 2. Sample Preparation cluster_curing 3. Curing cluster_post 4. Post-Processing prep_monomer Measure TMETA Monomer mix Mix Thoroughly prep_monomer->mix prep_initiator Measure Initiator (Photo or Thermal) prep_initiator->mix mold Pour into Mold mix->mold degas Degas (for thermal) mold->degas curing_choice Select Curing Method degas->curing_choice uv_cure UV Irradiation curing_choice->uv_cure Photopolymerization thermal_cure Thermal Heating curing_choice->thermal_cure Thermal Polymerization cool Cool to Room Temp uv_cure->cool thermal_cure->cool demold Demold Sample cool->demold characterize Characterize Properties demold->characterize

Caption: General experimental workflow for TMETA polymerization.

References

Validation & Comparative

A Comparative Analysis of Triacrylate Monomers in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three widely used triacrylate monomers: Trimethylolpropane Triacrylate (TMPTA), Ethoxylated (3) Trimethylolpropane Triacrylate (EO3-TMPTA), and Pentaerythritol Triacrylate (PETA). The selection of a suitable triacrylate monomer is critical in tailoring the properties of crosslinked polymers for various applications, including in the development of biomaterials and drug delivery systems. This document outlines their performance based on experimental data, presents detailed experimental protocols for their evaluation, and visualizes key polymerization pathways.

Comparative Performance Data

The following tables summarize the key physical and mechanical properties of the selected triacrylate monomers and the resulting polymers. It is important to note that the data is compiled from various studies, and direct comparisons should be made with consideration of the varying experimental conditions.

Physical Properties of Monomers
PropertyTMPTAEO3-TMPTAPETA
Molecular Weight ( g/mol ) 296.32[1]~428Mixture of tri- and tetra-acrylates
Viscosity @ 25°C (cps) 99[2]61[2]Significantly higher than TMPTA[3]
Density (g/mL) 1.109 (20°C)[4]--
Polymerization Characteristics
PropertyTMPTAEO3-TMPTAPETA
Cure Speed Fast[4]Fast, with reduced shrinkage[5]-
Volume Shrinkage (%) 8.06[6]6.85[6]-
Mechanical Properties of Cured Polymers
PropertyTMPTAEO3-TMPTAPETA
Elastic Modulus (GPa) Higher than ethoxylated/propoxylated versions[6]Lower than TMPTA[6]Higher than ethoxylated/propoxylated versions
Tensile Strength (MPa) Higher than ethoxylated/propoxylated versions[6]Lower than TMPTA[6]-
Elongation at Break (%) Lower than ethoxylated/propoxylated versions[6]Up to 210% higher than TMPTA[6]-
Hardness Good hardness[2]-Good hardness
Flexibility Less flexibleGood flexibility[2][5]-
Chemical Resistance Good[4]-Good
Water Resistance Good[4]--

Experimental Protocols

Free-Radical Photopolymerization

This protocol describes the UV-curing of triacrylate monomers to form a crosslinked polymer network.

Materials:

  • Triacrylate monomer (TMPTA, EO3-TMPTA, or PETA)

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 1173)

  • Solvent (if required for viscosity adjustment, e.g., 1-methyl-2-pyrrolidinone)

  • Substrate (e.g., glass slides, polyester films)

  • UV curing system (e.g., mercury lamp or LED with appropriate wavelength)

Procedure:

  • Prepare the photocurable formulation by mixing the triacrylate monomer with a specified concentration of photoinitiator (e.g., 1-5 wt%). If necessary, a solvent can be added to achieve the desired viscosity.

  • Stir the mixture in the dark until the photoinitiator is completely dissolved.

  • Apply a thin film of the formulation onto the substrate using a coating rod or spin coater to a controlled thickness (e.g., 200 ± 20 µm).[7]

  • Place the coated substrate in the UV curing chamber.

  • Expose the sample to UV radiation of a specific intensity (e.g., 10-100 mW/cm²) and for a defined duration. The optimal exposure time and intensity will depend on the monomer, photoinitiator, and desired degree of conversion.

  • The cured polymer film can then be characterized for its mechanical and physical properties.

Thiol-Acrylate Michael Addition Polymerization

This protocol outlines the base-catalyzed polymerization of a triacrylate monomer with a thiol crosslinker.

Materials:

  • Triacrylate monomer (e.g., Ethoxylated Trimethylolpropane Triacrylate)

  • Thiol crosslinker (e.g., Trimethylolpropane tris(3-mercaptopropionate))

  • Base catalyst (e.g., Diethylamine - DEA)

  • Solvent (if required)

Procedure:

  • Prepare the monomer mixture by combining the triacrylate monomer and the thiol crosslinker at the desired stoichiometric ratio.

  • Add the base catalyst (e.g., 1-4% by weight of the total monomer mixture) to initiate the reaction. The concentration of the catalyst can be varied to control the gel time.

  • Thoroughly mix the components.

  • The polymerization will proceed at room temperature. The mixture can be cast into molds to obtain polymer samples of a specific geometry.

  • Allow the polymerization to proceed to completion. The time will depend on the catalyst concentration and the specific monomers used.

  • The resulting polymer can be characterized for its properties.

Visualization of Polymerization Mechanisms

Free-Radical Polymerization Workflow

The following diagram illustrates the key steps in the free-radical polymerization of a triacrylate monomer initiated by a photoinitiator.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator R Free Radicals (R•) PI->R Cleavage UV UV Light UV->PI Activation M Triacrylate Monomer R->M Addition RM Monomer Radical (R-M•) PM Propagating Polymer Chain (R-M_n•) RM->M Chain Growth PM->M Further Addition PM2 Two Propagating Chains Polymer Crosslinked Polymer Network PM2->Polymer Combination or Disproportionation

Caption: Workflow of free-radical polymerization of triacrylates.

Michael Addition Reaction Pathway

The diagram below details the base-catalyzed Michael addition reaction between a thiol and a triacrylate monomer.

G cluster_activation Catalyst Activation & Thiolate Formation cluster_addition Nucleophilic Attack cluster_proton_transfer Proton Transfer & Propagation Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Base Base (e.g., Amine) Base->Thiolate BaseH Protonated Base (Base-H⁺) Acrylate Acrylate Group Thiolate->Acrylate Michael Addition Enolate Enolate Intermediate Acrylate->Enolate Thiol2 Another Thiol (R-SH) Enolate->Thiol2 Adduct Thioether Adduct Thiol2->Adduct Thiolate2 New Thiolate Anion (R-S⁻) Thiol2->Thiolate2 Regenerates Catalyst

Caption: Base-catalyzed Thiol-Acrylate Michael addition mechanism.

References

Performance Showdown: 1,1,1-Trimethylol Ethane Triacrylate (TMETA) in Modern Coatings

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Key Alternatives for Researchers and Formulation Scientists

In the competitive landscape of high-performance coatings, 1,1,1-Trimethylol Ethane Triacrylate (TMETA), more commonly known in the industry as Trimethylolpropane Triacrylate (TMPTA), has long been a cornerstone monomer. Valued for its ability to impart crucial characteristics such as rapid curing, exceptional hardness, and robust chemical resistance, TMPTA is a trifunctional acrylate that facilitates the formation of densely cross-linked polymer networks.[1][2] This guide provides a comprehensive comparison of TMETA/TMPTA's performance against its primary alternatives, supported by experimental data and detailed testing protocols. This analysis is particularly relevant given the recent reclassification of TMPTA as a Category 2 carcinogen by the European Chemicals Agency (ECHA), prompting a shift towards safer, yet equally effective, alternatives.[3][4]

Executive Summary: Performance at a Glance

The selection of a multifunctional acrylate monomer is a critical decision in the formulation of UV-curable coatings, directly impacting the final properties of the cured film. While TMPTA has been a reliable workhorse, alternatives such as Ethoxylated Trimethylolpropane Triacrylate (TMPEOTA), Pentaerythritol Triacrylate (PETA), and various other alkoxylated acrylates are gaining traction. These alternatives offer a range of properties that can be tailored to specific application requirements, often with an improved safety profile.

The following tables summarize the key performance indicators of TMPTA and its common alternatives based on available data.

Quantitative Performance Comparison

Table 1: Mechanical and Physical Properties

Property1,1,1-Trimethylolpropane Triacrylate (TMPTA)Ethoxylated Trimethylolpropane Triacrylate (TMPEOTA)Pentaerythritol Triacrylate (PETA)Alkoxylated Acrylates (General)
Pencil Hardness HighModerate to HighVery HighVaries (can be tailored)
Adhesion (ASTM D3359) Good to ExcellentGood to ExcellentGood to ExcellentGood to Excellent
Viscosity @ 25°C (cP) ~100-120Varies (generally lower than TMPTA)~600-1000Varies widely
Flexibility Low (brittle)Moderate to HighLow to ModerateHigh (can be tailored)
Cure Speed FastVery FastFastVaries (generally fast)
Shrinkage (%) ~9.8~6.7 (for 6-mole ethoxylation)HighLower than TMPTA

Note: The properties of alkoxylated acrylates can vary significantly based on the specific chemistry and degree of alkoxylation.

Table 2: Resistance Properties

Property1,1,1-Trimethylolpropane Triacrylate (TMPTA)Ethoxylated Trimethylolpropane Triacrylate (TMPEOTA)Pentaerythrit_ol Triacrylate (PETA)Alkoxylated Acrylates (General)
Chemical Resistance ExcellentGood to ExcellentExcellentGood to Excellent
Water Resistance ExcellentGoodExcellentGood
Abrasion Resistance ExcellentGoodExcellentGood
Yellowing Resistance ModerateGoodModerateGood to Excellent

In-Depth Performance Analysis

1,1,1-Trimethylolpropane Triacrylate (TMPTA): The Benchmark

TMPTA's trifunctionality leads to a high crosslink density, resulting in coatings with exceptional hardness, scratch resistance, and chemical resistance.[2][5] Its low viscosity makes it an effective reactive diluent, reducing the viscosity of formulations for easier application.[6] However, this high crosslink density also leads to more brittle films with lower flexibility.[7]

Ethoxylated Trimethylolpropane Triacrylate (TMPEOTA): The Flexible Alternative

The addition of ethoxy groups to the TMPTA backbone increases the molecular weight and chain length, leading to several key performance differences. Notably, TMPEOTA-based coatings exhibit greater flexibility compared to those formulated with TMPTA.[7] While still offering good hardness and chemical resistance, the increased flexibility can be advantageous in applications where the substrate may undergo bending or impact. Furthermore, ethoxylation can lead to faster surface cure speeds by helping to overcome oxygen inhibition.[7] A study on the shrinkage of UV-curable compositions found that pure TMPTA had a shrinkage of approximately 9.8%, while a 6-mole ethoxylated TMPTA (EO6TMPTA) exhibited a lower shrinkage of about 6.7%.[8]

Pentaerythritol Triacrylate (PETA): The High-Performance Contender

PETA is another trifunctional acrylate that offers very high reactivity and can produce coatings with excellent hardness and chemical resistance, often exceeding that of TMPTA.[9] Its higher viscosity compared to TMPTA can be a consideration in formulation. Like TMPTA, it can also lead to brittle films if not properly formulated.

Alkoxylated Acrylates: The Customizable Solution

This broad category of monomers offers a versatile toolkit for formulators. By varying the type and degree of alkoxylation, properties such as viscosity, flexibility, and reactivity can be precisely tailored.[3] Generally, alkoxylated acrylates offer a good balance of performance with an improved safety profile compared to TMPTA.[3]

Experimental Protocols

To ensure objective and reproducible performance evaluation, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the comparison of these acrylate monomers.

1. Hardness Test (Pencil Hardness)

  • Standard: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test

  • Objective: To determine the hardness of a coating film by the scratching of pencil leads of known hardness.

  • Methodology:

    • Place the coated panel on a firm, level surface.

    • Select a pencil of medium hardness (e.g., HB) and, holding it at a 45° angle to the surface, push it forward about 6 mm with firm pressure.

    • Examine the surface for any indentation or scratching.

    • If the coating is not scratched, repeat the test with the next harder pencil. If it is scratched, repeat with the next softer pencil.

    • The pencil hardness of the coating is reported as the grade of the hardest pencil that does not scratch or otherwise mar the film.

2. Adhesion Test (Cross-Cut Tape Test)

  • Standard: ASTM D3359 - Standard Test Methods for Rating Adhesion by Tape Test (Method B) or ISO 2409 - Paints and varnishes — Cross-cut test.

  • Objective: To assess the adhesion of a coating to a substrate.

  • Methodology:

    • Make a series of six parallel cuts through the coating to the substrate using a sharp blade or a cross-cut adhesion tester.

    • Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a grid of 25 squares.

    • Brush the area lightly to remove any detached flakes or ribbons of coating.

    • Apply a specified pressure-sensitive tape over the grid and smooth it into place.

    • After a specified time, rapidly pull the tape off at a 180-degree angle.

    • Examine the grid area and classify the adhesion according to the standard's classification scale (from 5B - no peeling or removal, to 0B - flaking and detachment worse than 4B).

3. Viscosity Test

  • Standard: ASTM D4212 - Standard Test Method for Viscosity by Dip-Type Viscosity Cups.

  • Objective: To determine the viscosity of the liquid coating formulation.

  • Methodology:

    • Ensure the liquid coating and the viscosity cup are at a controlled temperature (typically 25°C).

    • Submerge the viscosity cup into the coating material.

    • Lift the cup out of the material and simultaneously start a stopwatch.

    • Stop the stopwatch as soon as the continuous stream of liquid from the orifice of the cup breaks.

    • The elapsed time is reported as the viscosity in seconds for that specific cup, which can be converted to centistokes (cSt) or centipoise (cP) using the cup's calibration chart.

4. Chemical Resistance Test

  • Standard: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.

  • Objective: To evaluate the resistance of the coating to various chemicals.

  • Methodology:

    • Apply a small amount of the test chemical (e.g., acetone, ethanol, acid, or alkali solution) onto the surface of the cured coating.

    • Cover the chemical with a watch glass to prevent evaporation.

    • After a specified period (e.g., 1 hour, 24 hours), remove the watch glass and the chemical.

    • Rinse the surface with water and dry it.

    • Examine the coating for any signs of degradation, such as blistering, softening, discoloration, or loss of adhesion. The results are typically reported on a rating scale.

Visualizing the Chemistry and Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz (DOT language).

UV_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator Radical Free Radicals PI->Radical generates UV UV Light UV->PI absorbs Monomer Acrylate Monomer (e.g., TMETA) Radical->Monomer attacks GrowingChain Growing Polymer Chain Monomer->GrowingChain forms GrowingChain->Monomer reacts with more Crosslinked Cross-linked Polymer Network GrowingChain->Crosslinked combines to form

Caption: UV Curing Mechanism of Acrylate Monomers.

Coating_Testing_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Formulate Coating Application Apply Coating to Substrate Formulation->Application Viscosity Viscosity Test (ASTM D4212) Formulation->Viscosity Curing Cure Coating (UV) Application->Curing Hardness Hardness Test (ASTM D3363) Curing->Hardness Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Chemical Chemical Resistance (ASTM D1308) Curing->Chemical Data Collect Data Viscosity->Data Hardness->Data Adhesion->Data Chemical->Data Comparison Compare Performance Data->Comparison Report Generate Report Comparison->Report

Caption: Experimental Workflow for Coating Performance Evaluation.

Conclusion

The selection of a multifunctional acrylate is a critical step in formulating high-performance UV-curable coatings. While this compound (TMETA/TMPTA) has historically been the monomer of choice for achieving high hardness and chemical resistance, the emergence of viable alternatives offers formulators a broader palette of properties to meet specific application demands. Ethoxylated versions like TMPEOTA provide enhanced flexibility, while PETA can deliver superior hardness. Alkoxylated acrylates, in general, present a customizable and often safer alternative.

For researchers and drug development professionals working with coated materials, understanding the trade-offs between these monomers is essential for optimizing product performance and ensuring regulatory compliance. The experimental protocols outlined in this guide provide a framework for conducting rigorous, standardized evaluations to inform the selection of the most suitable acrylate for any given application. The ongoing development of new and innovative monomers will undoubtedly continue to expand the possibilities in the field of high-performance coatings.

References

Spectroscopic Analysis of 1,1,1-Trimethylol Ethane Triacrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative spectroscopic analysis of 1,1,1-Trimethylol ethane triacrylate (TMETA) and its common alternatives, Trimethylolpropane triacrylate (TMPTA) and Pentaerythritol triacrylate (PETA). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data and protocols for the characterization of these trifunctional acrylate monomers.

Comparative Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For trifunctional acrylates, key characteristic peaks include the C=O stretching of the acrylate group, the C=C stretching of the vinyl group, and the C-O stretching of the ester linkage.

Functional Group Characteristic Wavenumber (cm⁻¹) for TMPTA Characteristic Wavenumber (cm⁻¹) for PETA
C=O Stretch (Acrylate)~1720-1730~1720-1730
C=C Stretch (Vinyl)~1635~1635
=C-H Bend (Vinyl)~810~810
C-O Stretch (Ester)~1190 and ~1250~1190 and ~1250
C-H Stretch (Alkyl)~2800-3000~2800-3000

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of trifunctional acrylates are characterized by signals from the vinyl protons of the acrylate groups and the protons of the central alkyl core.

Proton Type Expected Chemical Shift (δ, ppm) for TMPTA Expected Chemical Shift (δ, ppm) for PETA
Vinyl Protons (-CH=CH₂)5.8 - 6.4 (multiplets)5.8 - 6.4 (multiplets)
Methylene Protons (-O-CH₂-)~4.1~4.2
Core Methylene/Methine Protons0.8 - 1.5~4.2 (for the central carbon's methylene groups)
Core Methyl Protons (-CH₃)~0.9 (triplet, for TMPTA's ethyl group)N/A

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information on the different carbon environments.

Carbon Type Expected Chemical Shift (δ, ppm) for TMPTA Expected Chemical Shift (δ, ppm) for PETA
Carbonyl Carbon (C=O)~166~166
Vinyl Carbons (-CH=CH₂)~128 and ~131~128 and ~131
Methyleneoxy Carbon (-O-CH₂-)~64~61
Quaternary Carbon (Central)~41~43
Core Methylene/Methine Carbons~23 and ~7 (for TMPTA's ethyl group)~61 (for the central carbon's methylene groups)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation pattern can be used to deduce the structure of the compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Key Fragments (m/z)
TMETA C₁₄H₁₈O₆282.29Data not readily available. Expected fragments would involve loss of acrylate groups (CH₂=CH-COO, 71 Da) and fragmentation of the core structure.
TMPTA C₁₅H₂₀O₆296.32[1]Fragments corresponding to the loss of one, two, and three acrylate groups, as well as fragmentation of the trimethylolpropane core.
PETA C₁₄H₁₈O₇298.29[2]Fragments corresponding to the loss of acrylate groups and the hydroxymethyl group.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation: A small drop of the neat liquid monomer is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition:

    • A background spectrum of the empty salt plates or the clean ATR crystal is collected.

    • The sample is then placed on the plates or crystal, and the sample spectrum is recorded.

    • Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher.

  • Sample Preparation:

    • Approximately 10-20 mg of the acrylate monomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a reference peak at 0 ppm.

    • The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is used. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of volatile compounds. Electron Ionization (EI) is a common ionization technique for these molecules.

  • Sample Preparation:

    • For GC-MS analysis, the sample is diluted in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • For direct infusion analysis, the sample is dissolved in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization, ESI).

  • Data Acquisition:

    • GC-MS (EI): The diluted sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. The mass spectrum is typically scanned over a mass range of m/z 50-500.

    • Direct Infusion (ESI): The sample solution is introduced directly into the mass spectrometer's ion source.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) and the fragmentation pattern are analyzed to determine the molecular weight and structure of the compound.

Visualizations

The following diagrams illustrate the chemical structures and a general workflow for the spectroscopic analysis of trifunctional acrylates.

Chemical_Structures cluster_TMETA This compound (TMETA) cluster_TMPTA Trimethylolpropane triacrylate (TMPTA) cluster_PETA Pentaerythritol triacrylate (PETA) TMETA C(C)(CO(C(=O)C=C))CO(C(=O)C=C)CO(C(=O)C=C) TMPTA C(CC)(CO(C(=O)C=C))CO(C(=O)C=C)CO(C(=O)C=C) PETA C(COH)(CO(C(=O)C=C))CO(C(=O)C=C)CO(C(=O)C=C)

Caption: Chemical structures of TMETA, TMPTA, and PETA.

Spectroscopic_Workflow Sample Acrylate Monomer Sample (TMETA, TMPTA, or PETA) FTIR FTIR Analysis Sample->FTIR Functional Group ID NMR NMR Analysis Sample->NMR Structural Elucidation MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation Data_Analysis Data Interpretation and Comparison FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis.

References

A Comparative Guide to the Mechanical Performance of Polymers Crosslinked with 1,1,1-Trimethylol Ethane Triacrylate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of polymers crosslinked with 1,1,1-Trimethylol ethane triacrylate (TMETA), alongside two common alternatives: Trimethylolpropane triacrylate (TMPTA) and Pentaerythritol tetraacrylate (PETRA). The selection of an appropriate crosslinking agent is critical in tailoring the mechanical performance of polymers for various applications, including in the development of drug delivery systems and medical devices. This document summarizes key mechanical testing data, details the experimental protocols used for their evaluation, and visualizes the chemical structures and experimental workflows.

Comparative Mechanical Properties

The following tables summarize the mechanical properties of polymers crosslinked with TMETA, TMPTA, and PETRA. It is important to note that the data presented is compiled from various studies, which may have utilized different base polymers and testing conditions. Therefore, a direct comparison should be made with caution.

CrosslinkerBase PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
TMETA Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
TMPTA Polypropylene (PP) - Cellulose Biocomposite~35 (at 2 wt%)~1.6 (at 2 wt%)Not Reported[1][2]
PETRA Poly(1,3-trimethylene carbonate) (PTMC)Not ReportedNot ReportedNot ReportedN/A

Table 1: Tensile Properties of Polymers Crosslinked with TMETA, TMPTA, and PETRA. Note: Direct comparative data for TMETA in a similar polymer system was not available in the reviewed literature.

CrosslinkerBase PolymerStorage Modulus (G') at 25°C (GPa)Tan Delta Peak (°C) (Glass Transition Temp.)Reference
TMETA Not AvailableData Not AvailableData Not AvailableN/A
TMPTA MMA/PMMA-based resinNot Reported~110-120[3]
PETA (triacrylate) MMA/PMMA-based resinNot Reported~100-110[3]

Table 2: Dynamic Mechanical Analysis (DMA) of Polymers Crosslinked with TMETA, TMPTA, and PETA. Note: PETA (Pentaerythritol triacrylate) is presented as a close structural analog to PETRA (Pentaerythritol tetraacrylate). Direct comparative DMA data for TMETA was not available.

CrosslinkerBase PolymerVickers Hardness (HV)Reference
TMETA Not AvailableData Not AvailableN/A
TMPTA MMA/PMMA-based resin~20-22[3]
PETA (triacrylate) MMA/PMMA-based resin~20-22[3]

Table 3: Vickers Hardness of Polymers Crosslinked with TMETA, TMPTA, and PETA.

Experimental Protocols

The following are detailed methodologies for the key mechanical testing techniques used to evaluate crosslinked polymers.

Tensile Testing (ASTM D638)

Tensile testing is performed to determine the tensile strength, tensile modulus, and elongation at break of a material.

  • Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in ASTM D638, typically by injection molding or machining from a sheet.[4]

  • Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is attached to the specimen to measure elongation.[4]

  • Procedure:

    • The dimensions of the specimen's cross-section are measured.

    • The specimen is mounted securely in the grips of the UTM.

    • The extensometer is attached to the gauge section of the specimen.

    • The specimen is pulled at a constant rate of crosshead movement until it fractures. The typical speed can range from 0.05 to 20 inches per minute, with the aim for the test to conclude within 30 seconds to 5 minutes.

    • The force and displacement data are recorded throughout the test.

  • Data Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength, tensile modulus, and elongation at break are calculated.[4]

Dynamic Mechanical Analysis (DMA) (ASTM D4065)

DMA is used to measure the viscoelastic properties of materials, such as the storage modulus (G'), loss modulus (G''), and tan delta, as a function of temperature or frequency.

  • Specimen Preparation: Rectangular specimens with typical dimensions of 56 x 13 x 3 mm are prepared.[5]

  • Apparatus: A dynamic mechanical analyzer with a suitable clamping system (e.g., three-point bending, cantilever, or tensile) is used. The instrument is capable of applying an oscillatory force and measuring the resultant displacement and phase lag.[5]

  • Procedure:

    • The specimen is mounted in the clamp.

    • The test is typically run over a specified temperature range (e.g., -150°C to 200°C) at a constant heating rate (e.g., 2-5 °C/min).

    • A sinusoidal strain of a specific frequency (commonly 1 Hz) and amplitude is applied to the specimen.[6]

    • The storage modulus, loss modulus, and tan delta are recorded as a function of temperature.

  • Data Analysis: The glass transition temperature (Tg) is often determined from the peak of the tan delta curve. The storage modulus in the rubbery plateau region can provide information about the crosslink density.[5]

Vickers Hardness Testing (ISO 6507)

Vickers hardness testing measures the resistance of a material to indentation.

  • Specimen Preparation: The surface of the specimen must be smooth, flat, and free from any contaminants.[2]

  • Apparatus: A Vickers hardness tester equipped with a diamond indenter in the shape of a square-based pyramid and a microscope for measuring the indentation size.[7]

  • Procedure:

    • The specimen is placed on the tester's stage.

    • A predetermined test force (load) is applied to the indenter, which is then pressed into the material for a specific dwell time (typically 10-15 seconds).

    • After the force is removed, the two diagonals of the resulting indentation are measured using the microscope.

  • Data Analysis: The Vickers hardness number (HV) is calculated by dividing the applied force by the surface area of the indentation.[7]

Visualizations

Chemical Structures and Crosslinking Mechanism

Chemical Structures of Crosslinking Agents cluster_TMETA This compound (TMETA) cluster_TMPTA Trimethylolpropane triacrylate (TMPTA) cluster_PETRA Pentaerythritol tetraacrylate (PETRA) TMETA TMPTA PETRA

Caption: Chemical structures of the compared crosslinking agents.

G Free-Radical Crosslinking of Acrylates Initiator Initiator (e.g., UV, heat) Radical Free Radical (R•) Initiator->Radical Decomposition Monomer Acrylate Monomer Radical->Monomer Initiation Propagating_Radical Propagating Radical Monomer->Propagating_Radical Propagation Propagating_Radical->Monomer Propagating_Radical->Propagating_Radical Termination / Crosslinking Crosslinked_Polymer Crosslinked Polymer Network Propagating_Radical->Crosslinked_Polymer

Caption: Simplified signaling pathway of free-radical polymerization for multifunctional acrylates.

Experimental Workflow

G Mechanical Testing Workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison Polymerization Polymer Synthesis (with crosslinker) Specimen_Fabrication Specimen Fabrication (e.g., molding, machining) Polymerization->Specimen_Fabrication Tensile Tensile Testing (ASTM D638) Specimen_Fabrication->Tensile DMA Dynamic Mechanical Analysis (ASTM D4065) Specimen_Fabrication->DMA Hardness Vickers Hardness (ISO 6507) Specimen_Fabrication->Hardness Data_Acquisition Data Acquisition Tensile->Data_Acquisition DMA->Data_Acquisition Hardness->Data_Acquisition Property_Calculation Calculation of Mechanical Properties Data_Acquisition->Property_Calculation Comparison Comparative Analysis Property_Calculation->Comparison

Caption: General workflow for the mechanical testing of crosslinked polymers.

References

A Comparative Guide to the Thermal Analysis of Polymers Containing 1,1,1-Trimethylol Ethane Triacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal properties of polymers incorporating 1,1,1-Trimethylol ethane triacrylate (TMETA), a trifunctional acrylate monomer utilized in the formulation of various polymeric materials. Due to a scarcity of direct comparative studies in publicly available literature, this guide leverages data from the closely related and widely studied trimethylolpropane triacrylate (TMPTA) to provide a contextual performance benchmark. The thermal stability and decomposition characteristics of these crosslinked polymers are critical parameters for their application in fields such as coatings, adhesives, and biomedical devices.

Executive Summary

Polymers crosslinked with multifunctional acrylates like TMETA and TMPTA generally exhibit enhanced thermal stability compared to their linear counterparts. This is attributed to the formation of a dense three-dimensional network structure which restricts the mobility of polymer chains and requires higher energy for bond scission. While specific quantitative data for TMETA-containing polymers is limited in the reviewed literature, analysis of analogous TMPTA-based systems provides valuable insights into the expected thermal behavior.

Comparative Thermal Performance

The thermal stability of crosslinked acrylate polymers is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and char yield. A higher decomposition temperature indicates greater thermal stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, which allows for the determination of the glass transition temperature (Tg). A higher Tg is indicative of a more rigid polymer network with restricted chain mobility.

Based on studies of TMPTA-crosslinked polymers, an increase in the concentration of the trifunctional acrylate generally leads to an increase in both the onset of degradation temperature and the char yield, signifying improved thermal stability. For instance, the incorporation of TMPTA in a poly(methyl methacrylate) (PMMA) matrix has been shown to significantly elevate the degradation temperature. It is reasonable to extrapolate that TMETA, with its similar trifunctional acrylate structure, would impart a comparable enhancement in thermal properties.

Thermal PropertyPoly(methyl methacrylate) (PMMA)PMMA with TMPTA CrosslinkerExpected Performance of PMMA with TMETA Crosslinker
Onset of Decomposition (Tonset) by TGA ~250-300 °CIncreased by up to 100 °C[1]Significant increase expected
Char Yield at 600 °C by TGA LowIncreased[1]Increased yield expected
Glass Transition Temperature (Tg) by DSC ~105 °C (for linear PMMA)Increased with crosslink densityIncreased with crosslink density expected

Note: The values for PMMA with TMPTA are based on existing literature and the expected performance of TMETA is an extrapolation based on structural similarity. Actual values for TMETA-containing polymers would require experimental verification.

Experimental Protocols

The following are generalized experimental protocols for conducting TGA and DSC analyses on polymers containing multifunctional acrylates like TMETA, based on standard practices for similar materials.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: A small sample of the cured polymer (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield) at a specific temperature.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: A small, uniform sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical program involves:

    • Heating from ambient temperature to above the expected Tg at a controlled rate (e.g., 10 °C/min).

    • Cooling at a controlled rate (e.g., 10 °C/min).

    • Reheating at the same controlled rate.

  • Data Analysis: The second heating scan is typically used to determine the glass transition temperature (Tg), which is observed as a step change in the heat flow curve.

Experimental Workflow

The logical flow of thermal analysis for polymers containing TMETA can be visualized as follows:

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation Monomers Monomers (including TMETA) Curing Curing (UV/Thermal) Monomers->Curing Initiator Photo/Thermal Initiator Initiator->Curing Polymer Crosslinked Polymer Curing->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Decomposition Decomposition Temperatures (Tonset, Tmax) TGA->Decomposition CharYield Char Yield TGA->CharYield Tg Glass Transition Temperature (Tg) DSC->Tg Comparison Comparison with Alternative Acrylates Decomposition->Comparison CharYield->Comparison Tg->Comparison G Polymer Crosslinked Polymer (with TMETA) Radicals Initial Radical Formation (Bond Scission) Polymer->Radicals Initiation Heat Heat Heat->Polymer Propagation Propagation Reactions Radicals->Propagation Scission Chain Scission Propagation->Scission Depolymerization Depolymerization Propagation->Depolymerization Transfer Intermolecular Transfer Propagation->Transfer Volatiles Volatile Products Scission->Volatiles Depolymerization->Volatiles Char Stable Char Residue Transfer->Char

References

A Comparative Guide to Photoinitiators for 1,1,1-Trimethylol Ethane Triacrylate (TMPTA) Photopolymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different photoinitiators for the photopolymerization of 1,1,1-Trimethylol ethane triacrylate (TMPTA), a common trifunctional monomer used in a wide range of applications, including coatings, inks, adhesives, and 3D printing. The choice of photoinitiator is critical as it significantly influences the curing kinetics, final polymer properties, and overall process efficiency. This document presents objective comparisons based on experimental data, detailed experimental protocols, and visual representations of key processes to aid in the selection of the most suitable photoinitiator for your specific research and development needs.

Classification of Photoinitiators for Radical Polymerization

Photoinitiators for radical polymerization, the mechanism by which TMPTA polymerizes, are broadly categorized into two main types based on their mechanism of generating initiating radicals upon exposure to light.[1]

  • Type I Photoinitiators (α-Cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two radical fragments, both of which can potentially initiate polymerization. This process is highly efficient and is characteristic of compounds like acylphosphine oxides and α-hydroxy ketones.[1][2]

  • Type II Photoinitiators (Hydrogen Abstraction): These initiators require a co-initiator or synergist (often a tertiary amine) to generate radicals. Upon excitation by light, the photoinitiator abstracts a hydrogen atom from the co-initiator, creating a radical on the co-initiator which then initiates polymerization. Examples include benzophenone and camphorquinone.[1][3]

Performance Comparison of Photoinitiators with TMPTA

The selection of a photoinitiator has a profound impact on the rate of polymerization and the final double bond conversion of TMPTA. The following table summarizes experimental data from various studies, comparing the performance of different photoinitiator systems.

Photoinitiator SystemTypeLight SourcePolymerization Rate (Rp)Double Bond Conversion (%)Reference
Triazine Derivatives [4]
MTType ILED @ 400 nm4.21 s⁻¹35.6[4]
PTType ILED @ 400 nm3.31 s⁻¹36.2[4]
CTType ILED @ 400 nm-15.3[4]
pCTType ILED @ 400 nm-24.9[4]
MTType ILED @ 410 nm-45.0[4]
PTType ILED @ 410 nm-46.4[4]
Hemicyanine Dye/Borate Anion Systems [1]
BPB61Type IIArgon-ion laser18.18 µmol/s-[1]
BPB6Type IIArgon-ion laser15.16 µmol/s-[1]
BPB5Type IIArgon-ion laser2.09 µmol/s-[1]
BPB2Type IIArgon-ion laser1.32 µmol/s-[1]
Commercial Photoinitiators [1]
TitanoceneType IArgon-ion laser29 µmol/s~60[1]
Squaraine/Iodonium Salt Systems [5]
SQ/Iodonium SaltType IIUV-Vis~2 x 10⁻² s⁻¹10 - 36[5]

Note: The experimental conditions, such as light intensity, photoinitiator concentration, and the presence of co-initiators or solvents, can significantly affect the polymerization kinetics. Direct comparison between different studies should be made with caution.

Mechanical Properties

The choice of photoinitiator can also influence the mechanical properties of the cured TMPTA polymer. For instance, some novel photoinitiating systems have been shown to improve the hardness of the resulting polymer compared to traditional initiators like camphorquinone.[3] The crosslink density, which is directly related to the final double bond conversion, plays a crucial role in determining the mechanical performance of the thermoset polymer.[6]

Experimental Protocols

Sample Preparation for Photopolymerization Studies

A standardized sample preparation protocol is crucial for obtaining reproducible results when comparing different photoinitiators.

Materials:

  • This compound (TMPTA) monomer

  • Photoinitiator(s) to be tested

  • Co-initiator (if required for Type II systems)

  • Solvent (if necessary to dissolve the photoinitiator)

  • Micro-balance

  • Vortex mixer or ultrasonic bath

Procedure:

  • Accurately weigh the desired amount of TMPTA monomer into a vial.

  • Weigh the appropriate amount of photoinitiator and any co-initiator. The concentration of the photoinitiator can significantly impact the polymerization rate.[1]

  • Add the photoinitiator and co-initiator to the TMPTA monomer.

  • If a solvent is used, add the required amount to the mixture. Common solvents include 1-methyl-2-pyrrolidinone (MP) or γ-butyrolactone.[1][3]

  • Thoroughly mix the components using a vortex mixer or an ultrasonic bath until the photoinitiator is completely dissolved.

  • Protect the formulation from ambient light to prevent premature polymerization.

Photo-Differential Scanning Calorimetry (Photo-DSC) for Curing Kinetics

Photo-DSC is a powerful technique to study the kinetics of photopolymerization by measuring the heat released during the reaction.

Equipment:

  • Differential Scanning Calorimeter (DSC) equipped with a UV/Vis light source

  • Aluminum DSC pans and lids

  • Crimper for sealing the pans

Procedure:

  • Calibrate the DSC instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 1-5 mg) of the prepared formulation into an aluminum DSC pan.[7][8]

  • Seal the pan using a crimper. Ensure a good seal to prevent monomer evaporation.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at a constant temperature in the dark.

  • Initiate the photopolymerization by exposing the sample to a light source of a specific wavelength and intensity.

  • Record the heat flow as a function of time. The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).

  • The total heat evolved (ΔH) is proportional to the overall double bond conversion.

Visualizing the Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Photoinitiation_Mechanisms cluster_type1 Type I Photoinitiation (α-Cleavage) cluster_type2 Type II Photoinitiation (H-Abstraction) cluster_polymerization Polymerization PI1 Photoinitiator (PI) PI1_excited Excited PI* PI1->PI1_excited hv (Light) R1 Radical 1 (R•) PI1_excited->R1 Cleavage R2 Radical 2 (R'•) PI1_excited->R2 Monomer TMPTA Monomer R1->Monomer Initiation R2->Monomer PI2 Photoinitiator (PI) PI2_excited Excited PI* PI2->PI2_excited hv (Light) Radical_CoI Co-initiator Radical (CoI•) PI2_excited->Radical_CoI H-Abstraction CoI Co-initiator (CoI-H) PI_H Reduced PI (PI-H) Radical_CoI->Monomer Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation Polymer Crosslinked Polymer Growing_Chain->Polymer Termination

Caption: Mechanisms of Type I and Type II photoinitiation leading to the polymerization of TMPTA.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_characterization Polymer Characterization Start Start: Select Photoinitiator Weigh Weigh TMPTA, Photoinitiator, and Co-initiator (if any) Start->Weigh Mix Dissolve in Solvent (if needed) & Mix Thoroughly Weigh->Mix Protect Protect from Light Mix->Protect Load_DSC Load Sample into Photo-DSC Protect->Load_DSC Equilibrate Equilibrate at Set Temperature Load_DSC->Equilibrate Irradiate Irradiate with UV/Vis Light Equilibrate->Irradiate Record Record Heat Flow vs. Time Irradiate->Record Analyze Analyze Data for Rp and Conversion Record->Analyze End End: Compare Results Analyze->End Cure_Sample Cure Bulk Sample Mech_Test Perform Mechanical Testing (e.g., Hardness, Tensile Strength) Cure_Sample->Mech_Test Mech_Test->End

Caption: Experimental workflow for comparing the effects of different photoinitiators on TMPTA polymerization.

References

Cross-validation of experimental results for 1,1,1-Trimethylol ethane triacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, the selection of appropriate crosslinking agents is paramount to achieving desired polymer characteristics. This guide provides a detailed comparison of the experimental performance of 1,1,1-Trimethylol ethane triacrylate (TMTFA) and its close structural analog, 1,1,1-Trimethylolpropane triacrylate (TMPTA), along with its derivatives, in photopolymerization processes. While specific experimental data for TMTFA is limited in readily available literature, the extensive data on TMPTA serves as a valuable benchmark due to their similar trifunctional acrylate structures and applications.

Executive Summary

This compound (TMTFA) is a trifunctional acrylate monomer utilized for its ability to form highly crosslinked polymers upon curing. These polymers are noted for their thermal stability and high reactivity, making them suitable for applications in coatings, adhesives, and sealants. In the realm of drug development, such polymers can be explored for controlled release matrices and biocompatible hydrogels. This guide focuses on the experimental data available for the closely related and widely used 1,1,1-Trimethylolpropane triacrylate (TMPTA) and its derivatives to provide a comparative framework for performance evaluation.

Performance Comparison of Trifunctional Acrylates

The following table summarizes the key performance indicators of TMPTA and its ethoxylated and propoxylated variants in a vat polymerization resin formulation. These monomers were each included at 20% by weight in the resin. The data is extracted from a study by Kılıç and Camadanlı (2021)[1].

PropertyTrimethylolpropane triacrylate (TMPTA)Ethoxylated (3) Trimethylolpropane triacrylate (EO3-TMPTA)Propoxylated (3) Trimethylolpropane triacrylate (PO3-TMPTA)
Tensile Strength (MPa) 38.512.415.8
Elastic Modulus (MPa) 1050780680
Elongation at Break (%) 4.514.011.5
Volume Shrinkage (%) 8.066.857.20
Viscosity of Resin (mPa·s) 450380450

Experimental Methodologies

Photopolymerization Curing

Objective: To fabricate solid polymer samples from liquid resin formulations via UV-induced photopolymerization.

Apparatus:

  • UV curing chamber (e.g., 365 nm wavelength)

  • Molds for sample shaping (e.g., for tensile test specimens)

  • Micrometer for thickness measurement

Procedure:

  • Prepare the photocurable resin by mixing the triacrylate monomer (e.g., TMPTA) at the desired concentration (e.g., 20% wt.) with a photoinitiator and other formulation components.

  • Pour the liquid resin into the molds of a specified thickness.

  • Expose the resin-filled molds to a controlled dose of UV radiation within the curing chamber. The exposure time and intensity should be consistent across all samples.

  • After curing, carefully remove the solidified polymer samples from the molds.

  • Measure the thickness of the cured films using a micrometer to ensure uniformity.[1]

Mechanical Testing of Cured Polymers

Objective: To determine the tensile properties of the cured polymer samples.

Apparatus:

  • Universal Testing Machine (UTM)

  • Tensile test specimens (dog-bone shape, prepared according to ASTM D638)[2]

  • Calipers for measuring specimen dimensions

Procedure:

  • Condition the cured polymer specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period before testing.[3]

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen into the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[2][3]

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, elastic modulus, and elongation at break from the stress-strain curve. A minimum of five specimens should be tested for each material to ensure statistical significance.[3]

Visualizing Key Processes

To further elucidate the experimental and chemical processes involved, the following diagrams are provided.

G cluster_workflow Experimental Workflow resin Resin Formulation (Monomer + Photoinitiator) molding Molding of Liquid Resin resin->molding Pouring curing UV Curing (Photopolymerization) molding->curing Exposure demolding Demolding of Solid Polymer curing->demolding Solidification testing Mechanical Testing (e.g., Tensile Test) demolding->testing Specimen Preparation data Data Analysis testing->data Stress-Strain Data G cluster_pathway Free Radical Photopolymerization initiator Photoinitiator free_radicals Free Radicals initiator->free_radicals Initiation uv_light UV Light uv_light->initiator monomer Triacrylate Monomer free_radicals->monomer Adds to propagating_chain Propagating Polymer Chain monomer->propagating_chain Propagation propagating_chain->monomer Chain Reaction crosslinked_polymer Crosslinked Polymer Network propagating_chain->crosslinked_polymer Termination/Crosslinking

References

Safety Operating Guide

Personal protective equipment for handling 1,1,1-Trimethylol ethane triacrylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,1,1-Trimethylolpropane Triacrylate

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1,1,1-Trimethylolpropane Triacrylate (TMPTA), a chemical commonly used in inks, coatings, and polymer systems.[1] Given the potential for confusion, it is important to note that this guide pertains to 1,1,1-Trimethylolpropane Triacrylate (CAS No. 15625-89-5) , as "1,1,1-Trimethylol ethane triacrylate" is not a standard recognized chemical name.

TMPTA presents several health and environmental hazards that necessitate strict safety measures. It is classified as a skin and eye irritant, a potential skin sensitizer, and is suspected of causing cancer.[2] Adherence to the following procedures is crucial for ensuring the safety of all laboratory personnel.

Quantitative Safety Data

Exposure to TMPTA should be kept as low as reasonably achievable. While some agencies have not set exposure limits, several organizations have established recommended levels.[1][3]

ParameterValueOrganizationNotes
Workplace Environmental Exposure Level (WEEL) 1 mg/m³American Industrial Hygiene Association (AIHA)8-hour Time-Weighted Average (TWA)[1]
Initial Threshold Screening Level (ITSL) - Annual 1 µg/m³Michigan EGLEAnnual averaging time[4]
Initial Threshold Screening Level (ITSL) - 1-Hour 20 µg/m³Michigan EGLE1-hour averaging time[4]
Effects Screening Level (ESL) - Long-term 1 µg/m³Texas Commission on Environmental Quality (TCEQ)---
Effects Screening Level (ESL) - Short-term 10 µg/m³Texas Commission on Environmental Quality (TCEQ)---
Personal Protective Equipment (PPE) Protocol

Engineering controls are the first line of defense. All work with TMPTA must be conducted in a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory for all personnel handling the substance.

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles with side-shields or a face shield.Protects against splashes and vapors causing serious eye irritation.[5]
Skin & Body Permeation-resistant lab coat and long pants.Prevents skin contact which can cause irritation and allergic reactions.[5]
Gloves Permeation-resistant gloves (e.g., Nitrile or Butyl rubber).Prevents skin irritation and sensitization.[5] Gloves must be inspected before use and changed immediately if contaminated.[5][6]
Respiratory Not required if handled in a fume hood.A full-face respirator with an appropriate filter (e.g., ABEK type) is necessary if vapors or aerosols are generated outside of a fume hood or if exposure limits are exceeded.[6]

Operational and Disposal Plans

A systematic approach to handling, from preparation to disposal, is essential for safety and regulatory compliance.

Step-by-Step Handling Procedure
  • Preparation :

    • Before beginning work, thoroughly review the Safety Data Sheet (SDS).

    • Ensure all personnel are trained on the specific hazards and handling procedures for TMPTA.[5]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble and inspect all required PPE.

    • Prepare a designated waste container for TMPTA-contaminated materials.

  • Handling :

    • Don all required PPE before entering the handling area.

    • Perform all manipulations of TMPTA inside the chemical fume hood to avoid the generation of vapors and aerosols.

    • Avoid all contact with skin and eyes.[5]

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling & Decontamination :

    • Decontaminate all surfaces and equipment using soap and water.[5]

    • Immediately change any contaminated clothing and launder it before reuse.[5]

    • Thoroughly wash hands and face with soap and water after handling is complete.[5]

  • Emergency First Aid :

    • If on Skin : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

    • If in Eyes : Rinse cautiously with lukewarm water for several minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek immediate medical attention from an ophthalmologist.

    • If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur.[2][5]

Spill Management
  • Minor Spills (inside a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., dry sand, earth, or Chemizorb®).[5]

    • Collect the absorbed material into a suitable, closed container for hazardous waste disposal.

    • Clean the spill area with soap and water.[5]

  • Major Spills :

    • Evacuate the area immediately.

    • Alert safety personnel and prevent entry.

    • Do not allow the spill to enter drains or waterways.[5]

Disposal Plan

All TMPTA waste, including contaminated consumables and absorbent materials, is considered hazardous.

  • Dispose of all waste in accordance with federal, state, and local environmental regulations.[5]

  • Do not mix TMPTA waste with other chemical waste streams unless explicitly permitted.

  • Containers should be left in their original form for disposal.

  • Never dispose of TMPTA down the sanitary sewer system.[2]

Mandatory Visualization

The following diagram outlines the logical workflow for safely handling 1,1,1-Trimethylolpropane Triacrylate in a laboratory setting.

G Safe Handling Workflow for TMPTA start Start: Plan Experiment review_sds 1. Review SDS & Prepare Workspace (Chemical Hood, Spill Kit) start->review_sds don_ppe 2. Don Required PPE (Goggles, Lab Coat, Nitrile/Butyl Gloves) review_sds->don_ppe handle_chemical 3. Handle TMPTA in Chemical Hood (Avoid aerosols/vapors) don_ppe->handle_chemical spill_check Spill or Exposure? handle_chemical->spill_check spill_protocol Execute Emergency Protocol (Evacuate, Alert, First Aid) spill_check->spill_protocol Yes decontaminate 4. Decontaminate Equipment & Workspace spill_check->decontaminate No spill_protocol->decontaminate After resolution doff_ppe 5. Doff PPE Correctly decontaminate->doff_ppe dispose 6. Dispose of Waste Properly (Hazardous Waste Stream) doff_ppe->dispose end_node End: Complete Log dispose->end_node

Caption: A workflow diagram illustrating the key procedural steps for handling TMPTA safely.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.